molecular formula C9H7NO3 B173721 4-Methoxyindoline-2,3-dione CAS No. 108937-87-7

4-Methoxyindoline-2,3-dione

Cat. No.: B173721
CAS No.: 108937-87-7
M. Wt: 177.16 g/mol
InChI Key: LTERBHLYBWXCPT-UHFFFAOYSA-N
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Description

4-Methoxyindoline-2,3-dione (CAS 108937-87-7) is an isatin-based organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . This compound serves as a versatile building block in scientific research. Recent studies have identified it as a key constituent in Brassica oleracea L. (broccoli) extract, where it contributes to the formulation of high-performance, eco-friendly corrosion inhibitors for protecting steel in acidic environments . The presence of carbonyl, methoxy, and aromatic functional groups in its structure allows for effective adsorption onto metal surfaces, forming a protective film . Furthermore, the isatin (indoline-2,3-dione) core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Researchers are actively exploring derivatives of isatin for various applications, including the development of compounds with potential antiproliferative properties and agents targeting neurodegenerative diseases . This product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted before handling. Store in a cool, dry place at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERBHLYBWXCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464025
Record name 4-METHOXYINDOLINE-2,3-DIONE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108937-87-7
Record name 4-METHOXYINDOLINE-2,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Foundational & Exploratory

Technical Guide: 4-Methoxyindoline-2,3-dione (4-Methoxyisatin)

[1]

Executive Summary & Chemical Identity

4-Methoxyindoline-2,3-dione (4-Methoxyisatin) is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its more common 5-substituted analogs, the 4-methoxy derivative offers a unique electronic environment due to the proximity of the electron-donating methoxy group to the C-3 carbonyl and the N-1 amine.[1] This steric and electronic positioning significantly influences the reactivity of the C-3 ketone, making it a critical intermediate for designing selective kinase inhibitors, antiviral agents, and neuroprotective compounds.[1]

Physicochemical Profile
PropertyData
IUPAC Name 4-Methoxy-1H-indole-2,3-dione
CAS Number 108937-87-7
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol, DCM; sparingly soluble in water.[1]
pKa (Predicted) ~9.33 (N-H acidity)
Melting Point 197–200 °C (Decomposition often observed)

Synthetic Strategies

The synthesis of 4-methoxyisatin presents a specific regiochemical challenge not found in 5-substituted isatins.

Method A: The Sandmeyer Route (Classic)

The traditional Sandmeyer isonitrosoacetanilide synthesis uses 3-methoxyaniline (m-anisidine) as the starting material.

  • Mechanism: Reaction with chloral hydrate and hydroxylamine yields the isonitroso intermediate.[2]

  • Critical Issue: Cyclization in concentrated sulfuric acid can occur at the position ortho to the amino group (yielding 4-methoxyisatin) or para to the amino group (yielding 6-methoxyisatin).

  • Outcome: The 6-isomer is typically the major product due to steric hindrance at the 4-position. Separation requires fractional crystallization or chromatography, reducing the yield of the desired 4-isomer.[1]

Method B: Oxidative Cyclization (High Fidelity)

A more regioselective approach involves the direct oxidation of 4-methoxyindole. This method circumvents the isomer separation issue entirely.

  • Reagents: Pyridinium chlorochromate (PCC) and Aluminum Chloride (AlCl₃).[1]

  • Mechanism: Oxidation of the C-2/C-3 bond of the indole core.

Synthesis Workflow Diagram

SynthesisPathwayscluster_sandmeyerMethod A: Sandmeyer (Classic)cluster_directMethod B: Indole Oxidation (Targeted)Aniline3-MethoxyanilineIntermediateIsonitrosoacetanilideAniline->Intermediate+ Chloral Hydrate+ NH2OHCyclizationH2SO4 CyclizationIntermediate->CyclizationIsomer66-Methoxyisatin(Major Product)Cyclization->Isomer6Isomer44-Methoxyisatin(Minor Product)Cyclization->Isomer4Steric HindranceIndole4-MethoxyindoleOxidationPCC / AlCl3OxidationIndole->OxidationProduct4-Methoxyisatin(Exclusive)Oxidation->Product

Figure 1: Comparison of synthetic routes.[1] Method B is preferred for high-purity generation of the 4-methoxy isomer.[1]

Chemical Reactivity & Derivatization

The 4-methoxy group acts as an electron-donating group (EDG) through resonance, but its position at C-4 exerts a specific "ortho-effect" on the C-3 carbonyl.[1]

Key Reactivity Zones[1]
  • C-3 Carbonyl (Ketone): The most reactive site. Condensation with primary amines (hydrazines, semicarbazides) yields Schiff bases.[1] The 4-methoxy group slightly reduces the electrophilicity of C-3 compared to unsubstituted isatin, but reactions proceed readily under acid catalysis.[1]

  • N-1 Amine (Lactam): The acidic proton (pKa ~9.3) allows for N-alkylation or N-acylation using weak bases (e.g., K₂CO₃) and alkyl halides.[1]

  • C-5 Position: The aromatic ring is activated by the nitrogen lone pair. Electrophilic aromatic substitution (bromination, nitration) occurs predominantly at C-5.[1]

Reactivity Logic Diagram

Reactivitycluster_C3cluster_N1cluster_RingCore4-Methoxyisatin CoreSchiffSchiff Base Formation(Imine)Core->SchiffNH2-R / H+SpiroSpiro-heterocycles(via 1,3-dipolar cycloaddition)Core->SpiroSarcosine / AldehydeAlkylationN-Alkylation(e.g., Benzyl chloride)Core->AlkylationR-X / BaseMannichMannich Bases(N-CH2-NR2)Core->MannichHCHO / AmineHalogenationC-5 Bromination(Electrophilic Sub.)Core->HalogenationBr2 / AcOH

Figure 2: Primary reactivity nodes of the 4-methoxyisatin scaffold.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 4-Methoxyisatin via PCC Oxidation Rationale: This protocol is selected for its regiochemical precision, avoiding the yield loss associated with separating the 4- and 6-isomers in the Sandmeyer method.[1]

Reagents:

  • 4-Methoxyindole (1.0 equiv)[1]

  • Pyridinium Chlorochromate (PCC) (8.0 equiv)[1]

  • Aluminum Chloride (AlCl₃) (0.3 equiv)[1]

  • 1,2-Dichloroethane (DCE) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole (e.g., 100 mg, 0.68 mmol) in dry DCE (10 mL).

  • Oxidant Addition: In a separate vessel, prepare a suspension of PCC (1.17 g, 5.44 mmol) in DCE (10 mL). Add this suspension to the indole solution.

  • Catalyst Addition: Add AlCl₃ (27 mg, 0.20 mmol) to the mixture. Note: AlCl₃ acts as a Lewis acid to activate the oxidation.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen or Argon) for 2 hours . Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the indole spot.

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Resuspend the residue in a minimum amount of DCM/Hexane. Purify via flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane 1:1).

  • Yield: Isolate 4-methoxyisatin as a yellow powder. Typical yields range from 50-60%.[1]

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C-2/C-3 indole protons and the retention of the methoxy singlet (~3.8 ppm) and aromatic protons.

  • IR: Appearance of two strong carbonyl bands (C=O) at ~1730 cm⁻¹ (ketone) and ~1610 cm⁻¹ (amide).

Medicinal Chemistry Applications

The 4-methoxyisatin scaffold is a versatile pharmacophore.[1]

Kinase Inhibition

Isatin derivatives are potent ATP-competitive inhibitors of kinases.[1] The 4-methoxy substitution pattern alters the shape of the binding pocket interaction, particularly in:

  • CDK2 (Cyclin-dependent kinase 2): 4-substituted isatins have shown selectivity in inhibiting CDK2, a target for cancer therapy.[1]

  • GSK3β (Glycogen synthase kinase-3 beta): Used in neurodegenerative disease research.[1]

Antiviral Activity

Thiosemicarbazone derivatives of 4-methoxyisatin have been investigated for activity against RNA viruses.[1] The C-3 Schiff base moiety coordinates with metal ions (Cu, Zn) in the active sites of viral proteases or polymerases.[1]

Antioxidant Potential

The electron-donating nature of the methoxy group enhances the radical scavenging capability of the indole ring, making these derivatives candidates for reducing oxidative stress in biological systems.[1]

References

  • ChemicalBook. (2025).[3] 4-Methoxy-indoline-2,3-dione Properties and Synthesis.

  • Silva, B. V., et al. (2010).[1] An alternative separation of 4-bromo- and 6-bromo-isatin using high-speed counter-current chromatography.[1] Journal of the Brazilian Chemical Society.

  • Organic Chemistry Portal. (2023). The Sandmeyer Reaction: Mechanism and Applications.

  • BenchChem. (2025). C3 Carbonyl Reactivity in Substituted Isatins.

  • PubChem. (2025).[4] 4-Methoxyindole-2,3-dione Compound Summary.[1]

Introduction: The Privileged Scaffold of Isatin and the Significance of the 4-Methoxy Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxyindoline-2,3-dione for Drug Development Professionals

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has garnered immense interest within the medicinal chemistry community.[1][2] Its unique structural features, including two adjacent carbonyl groups at positions 2 and 3 and a reactive lactam nitrogen, make it a synthetically versatile scaffold. This versatility allows for extensive structural modifications, leading to a vast library of derivatives with a broad spectrum of biological activities.[3][4] Isatin and its analogues have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, establishing the isatin core as a "privileged scaffold" in drug discovery.[1][2][3][4][5]

Among the numerous substituted isatins, this compound (also known as 4-methoxyisatin) represents a key analogue. The introduction of a methoxy group at the C4 position of the aromatic ring significantly influences the molecule's electronic and steric properties. This substitution can modulate its lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets. Understanding the synthesis, reactivity, and pharmacological profile of 4-methoxyisatin is therefore critical for researchers aiming to leverage this scaffold for the rational design of novel therapeutics. This guide serves as a comprehensive technical resource, synthesizing field-proven insights on its chemical properties, synthesis, and potential applications in modern drug development.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for any experimental design, from synthesis to biological screening. The key physicochemical data for this compound are summarized below.[6]

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Yellow to orange solid
Melting Point Not specified, reported as a solid
Density (Predicted) 1.346 ± 0.06 g/cm³
pKa (Predicted) 9.33 ± 0.20
Storage Temperature Room temperature

Synthesis of this compound

The efficient synthesis of the 4-methoxyisatin core is the first critical step in any research and development program. While various methods exist for isatin synthesis, a common and reliable approach for this specific analogue involves the direct oxidation of the corresponding indole precursor, 4-methoxyindole.

Causality in Experimental Design: The Oxidation of 4-Methoxyindole

The selected methodology leverages a potent but controlled oxidation system to convert the electron-rich indole ring into the desired α-dicarbonyl system of the isatin. The choice of pyridinium chlorochromate (PCC) as the oxidizing agent is deliberate; it is strong enough to effect the desired transformation but is generally less prone to over-oxidation and cleavage of the heterocyclic ring compared to harsher reagents like potassium permanganate or chromic acid. The addition of a Lewis acid, such as aluminum chloride (AlCl₃), acts as a catalyst. It likely coordinates to the carbonyl oxygen of an intermediate, enhancing the electrophilicity of the adjacent carbon and facilitating the final oxidation step. The reaction is conducted at an elevated temperature (80 °C) to provide the necessary activation energy for the reaction to proceed at a practical rate.

Experimental Protocol: Synthesis via Oxidation

This protocol details the synthesis of this compound from 4-methoxyindole.[6]

Materials:

  • 4-methoxyindole

  • Pyridinium chlorochromate (PCC)

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and heating apparatus

  • Fast column chromatography (FCC) setup with silica gel

Procedure:

  • Prepare a solution of pyridinium chlorochromate (PCC) (8.0 equivalents) in 1,2-dichloroethane (DCE).

  • In a separate flask, dissolve 4-methoxyindole (1.0 equivalent) in DCE.

  • Add the 4-methoxyindole solution to the PCC solution.

  • To this mixture, add aluminum chloride (0.3 equivalents).

  • Heat the reaction mixture at 80 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Purify the resulting residue using fast column chromatography on silica gel. Elute with a mixture of ethyl acetate and hexane (1:1 v/v).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a yellow powder. The reported yield for this method is approximately 53%.[6]

SynthesisWorkflow cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions cluster_purification Workup & Purification Reactant1 4-Methoxyindole Solvent Solvent: DCE Reactant1->Solvent Reactant2 PCC (8 eq) Reactant2->Solvent Catalyst AlCl3 (0.3 eq) Catalyst->Solvent Temp Temperature: 80 °C Solvent->Temp Time Time: 2 hours Temp->Time Workup Concentrate to Dryness Time->Workup Purification Fast Column Chromatography (EtOAc/Hexane, 1:1) Workup->Purification Product This compound (Yellow Powder, ~53% Yield) Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The pharmacological versatility of the isatin scaffold stems directly from its rich chemical reactivity. The 4-methoxyisatin core offers several key sites for chemical modification, allowing for the systematic development of derivative libraries to probe structure-activity relationships (SAR).

  • C3-Carbonyl Group: This is the most reactive site. The electrophilic C3-keto group readily undergoes condensation reactions with a wide range of nucleophiles, particularly primary amines and compounds with active methylene groups. This reactivity is the basis for forming Schiff bases (isatin-imines) and Knoevenagel condensation products, which are prominent in many biologically active isatin derivatives.

  • N1-Lactam Proton: The proton on the lactam nitrogen is acidic (predicted pKa ≈ 9.33) and can be removed by a suitable base.[6] The resulting anion is a potent nucleophile, facilitating N-alkylation, N-acylation, and N-arylation reactions.[5] This site is crucial for introducing substituents that can modulate solubility, cell permeability, and target engagement.

  • Aromatic Ring (Positions 5, 6, 7): The benzene ring can undergo electrophilic aromatic substitution reactions. The existing methoxy group at C4 is an ortho-, para-directing activator, meaning further substitutions (e.g., halogenation, nitration) would be directed primarily to the C5 and C7 positions. Such modifications can fine-tune the electronic properties and steric profile of the molecule.

ReactivityDiagram cluster_structure cluster_reactions Isatin 4-Methoxyisatin Core C3 C3=O Condensation Schiff Base Formation Knoevenagel Condensation C3->Condensation N1 N1-H Alkylation N-Alkylation N-Acylation N1->Alkylation Ring Aromatic Ring Substitution Electrophilic Aromatic Substitution (C5, C7) Ring->Substitution

Caption: Key reactive sites on the 4-methoxyisatin scaffold.

Biological and Pharmacological Profile

Isatin and its derivatives are well-documented to exhibit a wide array of pharmacological activities, making them attractive scaffolds for targeting multiple diseases.[3][4] The introduction of the 4-methoxy group can enhance or modify these inherent properties.

Anticancer Activity

The isatin scaffold is a cornerstone of many potent anticancer agents.[7] Derivatives act through various mechanisms, including the inhibition of protein kinases (e.g., VEGFR-2, EGFR), disruption of microtubule polymerization, and induction of apoptosis via caspase activation.[7] Isatin-based compounds have shown efficacy against a range of cancer cell lines, including those of the breast, colon, and lung, with many exhibiting favorable cytotoxicity against cancer cells over normal cells.[7] The 4-methoxy substitution can enhance these activities by improving binding affinity to target enzymes or by altering cellular uptake.

Antimicrobial and Antiviral Activities

Isatin derivatives have demonstrated significant activity against various pathogens. Their antitubercular action is particularly noteworthy, with some compounds showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[1] The mechanism often involves the inhibition of essential mycobacterial enzymes.[1] Furthermore, isatin-based molecules have been investigated as antiviral agents, including activity against HIV, by targeting viral enzymes.[3]

Anti-inflammatory and Analgesic Effects

Several isatin derivatives exhibit anti-inflammatory properties, which are often attributed to the inhibition of inflammatory pathways and enzymes like cyclooxygenase (COX).[8] This makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives of related dione structures have also shown potent analgesic activity.[9][10]

Neuroprotective and CNS Activities

Endogenous isatin is found in mammalian brain tissue and is believed to have a neuromodulatory role.[1] This has spurred research into synthetic isatin derivatives for central nervous system (CNS) disorders. Compounds have been developed with anticonvulsant, antidepressant, and anxiolytic properties.[1][2] Their neuroprotective effects may stem from the ability to protect neurons from oxidative stress and excitotoxicity.

Antioxidant Activity

Derivatives of methoxyisatin have been specifically studied for their antioxidant potential.[11] The methoxy group, being an electron-donating group, can help stabilize free radicals, thereby conferring antioxidant properties. This is often evaluated using assays such as DPPH radical scavenging.[11] This activity is relevant not only for neuroprotection but also for mitigating oxidative stress implicated in a wide range of pathologies.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity but a practical starting point for drug discovery campaigns. Its well-defined reactive sites allow for the creation of focused chemical libraries aimed at optimizing a desired biological activity.

The drug discovery process typically follows a logical workflow, starting with the lead scaffold. The 4-methoxyisatin core is subjected to a series of chemical modifications at its key reactive positions (N1, C3, and the aromatic ring). The resulting library of new chemical entities (NCEs) is then screened against a panel of biological targets (e.g., kinases, microbial enzymes, receptors). Hits from this primary screening are further evaluated in secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ values). This iterative process of synthesis and screening, guided by structure-activity relationship (SAR) analysis, allows for the rational design of optimized drug candidates with improved efficacy and reduced toxicity.

DrugDiscovery Start Lead Scaffold: 4-Methoxyisatin Derivatization Chemical Derivatization (N1, C3, Aromatic Ring) Start->Derivatization Library Focused Compound Library (New Chemical Entities) Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Screening->Hit Primary Hits Optimization Lead Optimization (SAR Studies) Hit->Optimization Active Compounds Optimization->Derivatization Iterative Synthesis Candidate Preclinical Drug Candidate Optimization->Candidate

Sources

Technical Monograph: Operational Safety and Handling of 4-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Methoxyindoline-2,3-dione (commonly 4-Methoxyisatin ) is a privileged heterocyclic scaffold used extensively in the synthesis of spiro-oxindoles, kinase inhibitors, and Schiff base ligands.[1] Unlike its more common 5-methoxy isomer, the 4-methoxy derivative presents unique steric and electronic properties due to the proximity of the methoxy group to the C3 carbonyl.

This guide provides a rigorous safety and operational framework for researchers handling this compound. It moves beyond basic Safety Data Sheet (SDS) summaries to address the practical realities of bench-top manipulation, storage stability, and synthetic reactivity.

Molecular Profile
PropertyDetail
IUPAC Name 4-Methoxy-1H-indole-2,3-dione
Common Name 4-Methoxyisatin
CAS Registry Number 23426-31-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Orange to dark red crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water/Hexanes

Hazard Identification & Risk Assessment

While isatin derivatives are often classified as general irritants, the specific metabolic breakdown products and reactive intermediates of methoxy-substituted indoles require elevated caution.

Core Hazards (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Hidden Hazard (Metabolic): Potential metabolism to m-anisidine (3-methoxyaniline) derivatives in vivo, which are known toxicological hazards.

The "Electrophilic Trap" Risk

The C3 carbonyl of 4-methoxyisatin is highly electrophilic. Upon contact with biological nucleophiles (proteins/DNA), it can form Schiff bases. This reactivity, while useful in synthesis, poses a sensitization risk.

Decision Logic: PPE & Containment

The following diagram outlines the decision matrix for handling 4-methoxyisatin based on quantity and state.

SafetyLogic Start Handling 4-Methoxyisatin State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Qty Quantity > 1g? Solid->Qty Lvl1 Level 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Fume Hood (Optional but Rec.) Solution->Lvl1 Cold/Aliquot Lvl3 Level 3 PPE: Chem-Resistant Apron Face Shield Butyl Rubber Gloves Solution->Lvl3 Heating/Reflux Qty->Lvl1 No Lvl2 Level 2 PPE: Double Nitrile or Laminate N95 Mask (if open bench) Dedicated Fume Hood Qty->Lvl2 Yes (Dust Risk)

Figure 1: Risk-based decision tree for Personal Protective Equipment (PPE) selection.

Strategic Storage & Stability

4-Methoxyisatin is relatively stable but susceptible to oxidative degradation and hydrolysis under specific conditions.

  • Moisture Sensitivity: The lactam ring is stable to neutral hydrolysis, but the C3 carbonyl can hydrate (gem-diol formation) in the presence of atmospheric moisture, altering stoichiometry in precise reactions.

    • Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Substituted isatins can undergo photodegradation over long periods.

    • Protocol: Use amber glass vials wrapped in foil.

  • Temperature: Store at 2–8°C . While stable at room temperature for days, long-term storage requires refrigeration to prevent slow oxidation to isatoic anhydride derivatives.

Operational Handling & Synthesis Protocols

Solubilization & Weighing

The Static Hazard: As a dry crystalline powder, 4-methoxyisatin is prone to static charge. This causes "flying powder" during weighing, increasing inhalation risk.

  • Mitigation: Use an anti-static gun or ionizer bar in the balance enclosure.

  • Solvent Choice:

    • Preferred: DMSO or DMF (High solubility).

    • Avoid: Diethyl ether (Low solubility).

    • Note: In alcohols (MeOH/EtOH), reversible hemiketal formation may occur at C3, which can complicate NMR interpretation but usually does not hinder reactivity.

Synthesis Workflow: The Regioselectivity Challenge

When synthesizing 4-methoxyisatin via the Sandmeyer route (from 3-methoxyaniline), a critical safety and purity challenge arises: Regioisomer formation . Cyclization occurs at both the ortho and para positions relative to the methoxy group, yielding a mixture of 4-methoxyisatin and 6-methoxyisatin.

Why this matters for safety: Separation often requires column chromatography using large volumes of solvent (Hexane/Ethyl Acetate), increasing fire/exposure risk.

Validated Synthesis & Safety Workflow

The following diagram illustrates the critical control points (CCPs) in the synthesis and handling workflow.

SynthesisWorkflow Precursor 3-Methoxyaniline (Toxic/Irritant) Step1 Step 1: Chloral Hydrate + Hydroxylamine Precursor->Step1 Condensation Intermed Isonitrosoacetanilide Intermediate Step1->Intermed Step2 Step 2: H2SO4 Cyclization (High Heat/Acid Burn Risk) Intermed->Step2 Acid Catalysis Mixture Isomer Mixture (4-OMe & 6-OMe) Step2->Mixture Regio-scrambling Purification Separation (Fractional Crystallization or Chromatography) Mixture->Purification Product Pure 4-Methoxyisatin Purification->Product

Figure 2: Synthetic pathway emphasizing the regioselectivity bottleneck and high-hazard acid cyclization step.

Reaction Specifics: C3 Functionalization

When using 4-methoxyisatin to synthesize Schiff bases (e.g., with hydrazines or amines):

  • Catalysis: Acetic acid is often used. Ensure proper venting of acid vapors.

  • Exotherm: Condensation reactions are generally mildly exothermic. On scales >10g, add the amine dropwise to the isatin suspension to control heat evolution.

Emergency Response & Waste Management

Spill Cleanup
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel or use a HEPA-filtered vacuum.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (though rare for isatin solutions).

First Aid
  • Eye Contact: Flush immediately for 15 minutes. The dione structure is a strong irritant; delayed flushing can lead to corneal clouding.

  • Skin Contact: Wash with soap and water. Do not use ethanol to wash skin; this increases the permeability of the skin to the organic compound, potentially enhancing systemic absorption.

Waste Disposal
  • Categorization: Non-halogenated organic solid/liquid (unless halogenated solvents are used).

  • Neutralization: No specific deactivation required, but high-temperature incineration is the standard disposal method to ensure destruction of the indole core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23426-31-5 (4-Methoxyisatin). Retrieved from [Link]

  • Silva, B. N. M., et al. (2001). Synthesis and Biological Evaluation of Isatin Derivatives. (General grounding on Isatin reactivity and Sandmeyer synthesis safety). Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

A Technical Guide to the Physical Characteristics of 4-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 4-Methoxyindoline-2,3-dione (also known as 4-Methoxyisatin). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical principles to serve as a foundational reference. We delve into the compound's physicochemical properties, detailed spectroscopic profile, and the experimental methodologies required for its characterization, ensuring a framework of scientific integrity and practical application.

Introduction

This compound (CAS No: 108937-87-7) is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. The introduction of a methoxy group at the 4-position of the indole ring significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] An accurate and thorough understanding of its physical characteristics is paramount for its synthesis, purification, identification, and formulation. This guide establishes a baseline for these properties, grounded in both reported data and predictive analysis based on established chemical principles.

Core Physicochemical Properties

The fundamental physical properties of a compound are the primary determinants of its behavior in both laboratory and physiological environments. These characteristics are essential for quality control, purity assessment, and formulation development.

PropertyDataSource
IUPAC Name 4-Methoxy-1H-indole-2,3-dioneN/A
Synonyms 4-MethoxyisatinN/A
CAS Number 108937-87-7[2][3]
Molecular Formula C₉H₇NO₃[4][5]
Molecular Weight 177.16 g/mol [4][5]
Appearance Yellow powder[2]
Molecular Structure and Weight

This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrrolidine-2,3-dione ring. A methoxy (-OCH₃) group is substituted at the C4 position of the benzene ring. Its molecular formula is C₉H₇NO₃, corresponding to an exact molecular weight of 177.16 g/mol . This value is the foundational data point for mass spectrometry analysis.

Appearance and Physical State

At ambient temperature and pressure, this compound is reported as a yellow powder.[2] The color is characteristic of the extended π-conjugated system present in the isatin core. Its solid state is indicative of strong intermolecular forces, a common feature of molecules capable of hydrogen bonding and π-π stacking.

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. A sharp, defined melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. While a specific melting point for the 4-methoxy isomer is not prominently available in the reviewed literature, its isomer, 5-Methoxyisatin, exhibits a high melting point in the range of 200-205 °C.[5][6] It is reasonable to hypothesize that this compound also has a similarly high melting point due to its rigid, planar structure and its capacity for strong intermolecular hydrogen bonding via the N-H proton and the carbonyl oxygens.

Solubility Profile

Solubility is a cornerstone of drug development, profoundly impacting bioavailability and formulation. The solubility of this compound in various solvents dictates the choice of reaction media for synthesis, solvents for purification (e.g., recrystallization), and vehicles for biological assays. Interestingly, the related 5-methoxy isomer is reported to be soluble in cold water.[7][8][9] This suggests that the polarity imparted by the two carbonyl groups and the potential for hydrogen bonding may overcome the hydrophobicity of the aromatic system to some extent. A full solubility profile in aqueous buffers, polar aprotic solvents (e.g., DMSO, DMF), and non-polar organic solvents would be a critical dataset for any development program.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a definitive chemical fingerprint.

G cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic & Structural ID P1 Appearance (Visual) P2 Melting Point (Purity) P3 Solubility (Formulation) S1 NMR (¹H, ¹³C) Connectivity S4 X-Ray Cryst. 3D Structure S1->S4 Confirms Solid State Structure S2 IR (FTIR-ATR) Functional Groups S2->S4 Confirms Solid State Structure S3 Mass Spec (MS) MW & Formula S3->S4 Confirms Solid State Structure Compound This compound (Purified Sample) Compound->P1 Compound->P2 Compound->P3 Compound->S1 Compound->S2 Compound->S3 Compound->S4

Caption: Workflow for the physical and structural characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show several key signals:

    • Aromatic Protons: Three protons on the benzene ring (at C5, C6, C7) would appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would definitively confirm the 4-position substitution.

    • Methoxy Protons: A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.

    • Amide Proton: A broad singlet corresponding to the N-H proton. Its chemical shift can be highly variable and is dependent on solvent and concentration, but it would likely appear downfield (> δ 10 ppm) in a solvent like DMSO-d₆.

  • ¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

    • Carbonyl Carbons: Two signals in the downfield region (δ 160-185 ppm) corresponding to the C2 (amide) and C3 (ketone) carbonyls.

    • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C4) would be significantly shielded.

    • Methoxy Carbon: A signal around δ 55-60 ppm, characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

  • N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ for the N-H bond of the indole nitrogen.

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

  • C=O Stretches: This is a key diagnostic region. Two distinct and strong absorption bands are expected for the two carbonyl groups between 1680 and 1750 cm⁻¹. The exact positions can help distinguish the amide (C2) from the ketone (C3).

  • C=C Stretches: Aromatic ring stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band characteristic of the aryl-alkyl ether linkage of the methoxy group is expected in the 1200-1280 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's fragmentation pattern, which aids in structural confirmation. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₇NO₃.

  • Molecular Ion Peak [M]⁺•: The electron ionization (EI) spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 177.

  • Key Fragmentation Patterns: Common fragmentation pathways would likely include the loss of stable neutral molecules or radicals, such as:

    • Loss of CO (m/z 149)

    • Loss of the methoxy radical (•OCH₃) (m/z 146)

    • Loss of a methyl radical (•CH₃) from the methoxy group (m/z 162)

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found, studies on related indoline and isoindoline structures reveal common motifs.[10][11][12] The indoline-dione core is typically planar or nearly planar.[10] In the crystal lattice, molecules are expected to be linked by intermolecular N-H···O hydrogen bonds, forming chains or sheets. Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are highly probable. These strong, directional intermolecular forces collectively account for the high melting point and crystalline nature of this class of compounds.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines validated, step-by-step procedures for determining key physical characteristics.

Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point found in the previous step.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Causality Note: A slow heating ramp is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate measurement. A broad range (> 2 °C) indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Protocol for Spectroscopic Sample Preparation

Modern spectroscopic techniques often require minimal sample preparation.

3.2.1 NMR Sample Preparation (for DMSO-d₆)

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Mixing: Gently vortex or swirl the vial until the sample is fully dissolved. DMSO is an excellent solvent for many polar organic compounds and will allow for the observation of exchangeable protons like N-H.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and place it in the NMR spectrometer for analysis.

3.2.2 IR Spectroscopy Sample Preparation (FTIR-ATR)

  • Background Scan: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the IR spectrum. The IR beam interacts with the sample at the surface of the crystal, making this a near-non-destructive technique that requires no sample dilution (like KBr pellets).

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Conclusion

This compound is a yellow, crystalline solid with the molecular formula C₉H₇NO₃. Its physical characterization is defined by a high melting point, a predictable spectroscopic fingerprint across NMR, IR, and MS, and a solid-state structure dominated by strong intermolecular forces. The methodologies and predictive data presented in this guide provide a robust framework for researchers to ensure the identity, purity, and quality of this important synthetic intermediate, thereby supporting its application in the advancement of chemical and pharmaceutical sciences.

References

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Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Methoxyindoline-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core represents a privileged scaffold, a structural framework that consistently appears in biologically active compounds. Its unique combination of a planar, aromatic system and reactive ketone functionalities makes it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds. Among the various substituted isatins, 4-methoxyindoline-2,3-dione (also known as 4-methoxyisatin) has emerged as a particularly valuable building block in drug discovery. The presence of the electron-donating methoxy group at the 4-position of the indole ring significantly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity profile. This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this compound, offering detailed protocols and insights for researchers in drug development.

Core Synthesis of this compound: The Sandmeyer Approach

The classical and most widely employed method for the synthesis of isatins, including the 4-methoxy derivative, is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization. For the synthesis of this compound, the starting material is 3-methoxyaniline.[3] The regioselectivity of the cyclization of the intermediate from a meta-substituted aniline is a key consideration.[4]

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve chloral hydrate (0.12 mol) and sodium sulfate (1.1 mol) in 400 mL of water.

  • In a separate beaker, prepare a solution of 3-methoxyaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.1 mol).

  • Add the 3-methoxyaniline solution to the chloral hydrate solution.

  • Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.

  • Heat the mixture to 60-70 °C with vigorous stirring. A thick paste will form. Continue heating at 80-100 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry to obtain the isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

  • Carefully add concentrated sulfuric acid (200 mL) to a 500 mL beaker and heat it to 60 °C.

  • Slowly add the dried isonitrosoacetanilide intermediate (0.1 mol) in small portions to the sulfuric acid, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice (500 g).

  • Allow the mixture to stand for 1 hour, then filter the resulting orange precipitate.

  • Wash the solid with cold water and dry to yield this compound.

Note: This is a generalized protocol based on the classical Sandmeyer synthesis. Optimization of reaction times, temperatures, and purification methods may be necessary to achieve desired yields and purity.

The Influence of the 4-Methoxy Group: A Gateway to Enhanced Biological Activity

The introduction of a methoxy group at the 4-position of the isatin ring has profound implications for its chemical and biological properties. As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can modulate the reactivity of the carbonyl groups and the N-H bond. This electronic effect plays a crucial role in the interaction of 4-methoxyisatin derivatives with biological targets.[5]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents. The isatin scaffold can be readily modified at the C3 and N1 positions to generate a library of compounds with diverse functionalities.

Schiff Bases of 4-Methoxyisatin

The condensation of the C3-carbonyl group of 4-methoxyisatin with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer effects.[6][7]

Protocol 2: General Synthesis of Schiff Bases from this compound
  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add the desired primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116 (Colon)5.64 ± 0.68[8]
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HepG2 (Liver)23.18 ± 0.45[8]
Platinum(IV) Complex 1HCT116 (Colon)19 ± 6[9]
Platinum(IV) Complex 1HepG2 (Liver)21 ± 5[9]
Platinum(IV) Complex 1MCF-7 (Breast)22 ± 6[9]
5-bromo-6-fluoro-isatin derivativeK562 (Leukemia)2.32[10]
5,7-dibromoisatin derivativeHT-29 (Colon)2.67[10]

Note: The table includes data for various methoxy- and other substituted isatin derivatives to provide a comparative context for anticancer activity.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} end_dot Caption: Synthesis of Schiff bases from 4-methoxyisatin.

Spirooxindoles Derived from 4-Methoxyisatin

Spirooxindoles, characterized by a spiro-fused ring system at the C3 position of the oxindole core, are another important class of compounds with significant anticancer potential. Three-component reactions involving isatins, an active methylene compound, and a source of ammonia or an amine are a powerful tool for the construction of these complex scaffolds.[11][12][13]

Protocol 3: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]
  • In a round-bottom flask, dissolve this compound (1 mmol), an arylamine (1 mmol), and a cyclic 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione) (1 mmol) in 10 mL of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the solid product with cold ethanol and dry to obtain the spirooxindole derivative.

Antiviral and Neuroprotective Applications

Beyond cancer, derivatives of this compound have shown promise as antiviral and neuroprotective agents.

Antiviral Activity

The isatin scaffold has been explored for its activity against a range of viruses. While specific data for 4-methoxyisatin derivatives is emerging, the general antiviral potential of isatins is well-documented. For instance, certain dihydroxytriphenylmethane derivatives have shown significant anti-herpes simplex virus type 1 (HSV-1) activity.[14]

Compound/DerivativeVirusEC50 (µg/mL)Reference
4,4'-dihydroxytriphenylmethane derivative 3bHSV-10.79[14]
Neuroprotective Effects

The neuroprotective properties of isatin and its derivatives are an active area of research. Methoxy-substituted compounds, in general, have been investigated for their potential to mitigate neurotoxicity. For example, certain methoxyflavone derivatives have demonstrated significant neuroprotective activities against glutamate-induced toxicity in primary cultured rat cortical cells.[15] The mechanism of neuroprotection by isatin derivatives may involve multiple pathways, including the reduction of oxidative stress and modulation of inflammatory responses.[1][16]

Conclusion and Future Directions

This compound stands as a testament to the power of substituent effects in medicinal chemistry. The strategic placement of a methoxy group on the isatin core provides a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in drug discovery. Future research will likely focus on elucidating the specific molecular targets of 4-methoxyisatin derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical studies. The detailed protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this remarkable molecule in the quest for new and effective medicines.

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Application Notes & Protocols for Cell-Based Assays Involving 4-Methoxyindoline-2,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic motif recognized in medicinal chemistry for its "privileged" nature. This core structure is found in a variety of naturally occurring compounds and has served as a versatile template for the synthesis of numerous derivatives with a broad spectrum of biological activities. These activities include antimicrobial, antiprotozoal, and notably, anticancer properties.[1][2] The reactivity of the C3-carbonyl group and the ease of substitution on the aromatic ring make isatin an ideal starting point for generating chemical diversity to probe complex biological systems.

This guide focuses on 4-Methoxyindoline-2,3-dione , a specific derivative of the isatin scaffold. While research on this exact molecule is emerging, the functionalization at the 4-position with a methoxy group is of significant interest. Studies on closely related analogs have demonstrated that such substitutions can confer potent biological effects, particularly in the context of cancer cell biology. Derivatives incorporating a 4-methoxy group have been shown to exhibit significant cytotoxicity against various cancer cell lines, operating through the induction of programmed cell death, or apoptosis.[3]

These application notes are designed for researchers, scientists, and drug development professionals. They provide not just step-by-step protocols but also the underlying scientific principles and field-proven insights required to effectively characterize the biological effects of this compound and other novel isatin derivatives in cell-based models.

Chapter 1: Understanding the Pro-Apoptotic Potential of 4-Methoxy-Substituted Derivatives

The primary mechanism of action identified for many cytotoxic isatin derivatives is the induction of apoptosis. Apoptosis is an orderly, energy-dependent process of cell suicide that is critical for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. One study on a novel series of 4-methoxy-substituted (cis-khellactone) derivatives demonstrated potent induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3]

This pathway is initiated by cellular stress and converges on the mitochondria. The loss of mitochondrial membrane potential (MMP) is a key initiating event, leading to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.[4][5] This cascade is driven by initiator caspases (e.g., Caspase-9) and effected by executioner caspases (e.g., Caspase-3 and -7), which cleave a host of cellular substrates, culminating in the dismantling of the cell.[4][6]

Quantitative Data Example: Cytotoxicity of a 4-Methoxy-Substituted Analog

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for a representative 4-methoxy-substituted compound (compound 12e from the cited study) against several human cancer cell lines, as determined by the MTT assay.[3] This data serves as a critical benchmark for designing dose-response experiments for new derivatives like this compound.

Cell LineCancer TypeIC₅₀ (µM)
HEPG-2Human Liver Carcinoma6.1
SGC-7901Human Gastric Carcinoma9.2
LS174THuman Colon Carcinoma7.5

Chapter 2: A Hierarchical Workflow for Compound Characterization

A logical, stepwise approach is essential when evaluating a novel compound. The workflow begins with broad screening to determine overall cytotoxicity and progresses to more specific, mechanistic assays to elucidate the mode of action. This hierarchical approach ensures efficient use of resources and builds a comprehensive biological profile of the compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A Dose-Response Treatment (e.g., 0.1 - 100 µM) B Cell Viability Assay (MTT, XTT, or CellTiter-Glo®) A->B 24-72h incubation C Annexin V / PI Staining (Flow Cytometry) B->C If cytotoxic, determine IC₅₀ D Caspase-3/7 Activity Assay (Luminescent/Fluorometric) E Mitochondrial Membrane Potential Assay (e.g., JC-1) D->E If apoptotic, probe mechanism F Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspase-9)

Caption: Hierarchical workflow for characterizing a novel bioactive compound.

Chapter 3: Experimental Protocols

Application Note 1: Determining Cell Viability and IC₅₀ via MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).

    • Seed cells into a 96-well, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X stock solution series of this compound in complete culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blanks from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application Note 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining

Principle of the Assay: In the early stages of apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (rarely observed)

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include a vehicle control. A known apoptosis inducer like staurosporine should be used as a positive control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or Trypsin-EDTA. Pool all cells from each condition.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained and single-stained controls to set compensation and gates correctly.

    • Acquire at least 10,000 events per sample.

Data Analysis:

  • Generate quadrant plots to distinguish the four cell populations.

  • Quantify the percentage of cells in each quadrant, paying particular attention to the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Application Note 3: Probing the Intrinsic Apoptosis Pathway

The induction of the intrinsic apoptotic pathway is a key mechanism for many anticancer compounds.[3] This pathway can be interrogated by measuring two key events: the dissipation of the mitochondrial membrane potential (MMP) and the subsequent activation of executioner caspases.

G cluster_0 Mitochondrion Mito Healthy Mitochondrion (Polarized Membrane) Mito_D Damaged Mitochondrion (Depolarized Membrane) CytC Cytochrome c release Mito_D->CytC Casp9_A Active Caspase-9 CytC->Casp9_A Forms Apoptosome Compound 4-Methoxyindoline- 2,3-dione Compound->Mito Cellular Stress Apaf1 Apaf-1 Apaf1->Casp9_A Forms Apoptosome Casp9 Pro-Caspase-9 Casp9->Casp9_A Forms Apoptosome Casp3 Pro-Caspase-3 Casp9_A->Casp3 Cleavage Cascade Casp3_A Active Caspase-3 Casp3->Casp3_A Cleavage Cascade Apoptosis Apoptosis Casp3_A->Apoptosis Substrate Cleavage

Caption: The intrinsic apoptosis pathway initiated by mitochondrial stress.

Protocol 3a: Caspase-3/7 Activity Assay (Luminescent)

Principle of the Assay: This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a specific recognition site for Caspase-3 and -7.[6] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase (e.g., aminoluciferin). The resulting luminescent signal is proportional to the amount of active Caspase-3/7 in the sample.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound as described in the MTT protocol.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "no-cell" blanks.

  • Calculate the fold change in caspase activity relative to the vehicle control.

References

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. (2017). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study. (2025). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). Royal Society of Chemistry. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central. [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. [Link]

  • Suppressive Effect of 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione on Ovalbumin-Induced Allergic Asthma. (n.d.). PubMed. [Link]

  • Measuring apoptosis: caspase inhibitors and activity assays. (2014). PubMed. [Link]

  • A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (n.d.). MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Guidelines for cell viability assays. (n.d.). ResearchGate. [Link]

  • Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2025). ResearchGate. [Link]

Sources

Application Note: 4-Methoxyindoline-2,3-dione for Kinase Inhibitor Screening

[1][2]

Introduction: The Privileged Isatin Scaffold

In the landscape of kinase inhibitor discovery, 4-Methoxyindoline-2,3-dione (also known as 4-Methoxyisatin) represents a critical "privileged structure."[1][2] Unlike fully optimized clinical candidates, this molecule serves as a high-value fragment for Fragment-Based Drug Discovery (FBDD).[1][2] Its utility lies in its ability to bind efficiently to the ATP-binding pocket of multiple kinase families—specifically CDK2 (Cyclin-Dependent Kinase 2), GSK3β (Glycogen Synthase Kinase 3 beta), and VEGFR2 —making it an ideal starting point for Structure-Activity Relationship (SAR) expansion.[1][2]

This guide details the mechanistic grounding, screening protocols, and data analysis frameworks required to utilize this compound effectively in kinase profiling campaigns.[1]

Mechanistic Insight & Binding Mode[1][2][3]

The "Hinge Binder" Warhead

The indoline-2,3-dione (isatin) core functions as a classic ATP-mimetic.[1][2] Its efficacy is driven by a bidentate hydrogen-bonding motif with the kinase hinge region :

  • C-2 Carbonyl (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Leu83 in CDK2).[1][2]

  • N-1 Amine (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).[1][2]

The Role of the 4-Methoxy Group

While the isatin core anchors the molecule, the 4-methoxy substituent provides distinct advantages over the unsubstituted parent:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the aromatic ring, potentially strengthening the N-1 hydrogen bond donor capability.

  • Solubility Profile: It enhances solubility in polar assay buffers compared to lipophilic halogenated derivatives (e.g., 4-Br or 4-CF3), reducing false positives due to aggregation in HTS.[1][2]

  • Vector for Growth: In many binding modes (e.g., GSK3β), the 4-position is solvent-exposed or points toward the ribose-binding pocket, allowing for chemical elaboration without disrupting the critical hinge interaction.[2]

Signaling Pathway Context

Inhibiting these targets disrupts critical oncogenic signaling nodes.[1][2] The diagram below illustrates the downstream effects of targeting VEGFR2 and CDK2 using isatin-based scaffolds.[2]

KinaseSignalingCompound4-Methoxyisatin(Scaffold)VEGFR2VEGFR2(Angiogenesis)Compound->VEGFR2InhibitsCDK2CDK2/Cyclin E(Cell Cycle)Compound->CDK2InhibitsGSK3BGSK3β(Survival/Metabolism)Compound->GSK3BInhibitsRASRAS/RAF/MEKVEGFR2->RASPI3KPI3K/AKTVEGFR2->PI3KRBRb Protein(Phosphorylation)CDK2->RBBlocks PhosphorylationApoptosisApoptosis InductionGSK3B->ApoptosisModulatesRAS->ApoptosisSurvival SignalE2FE2F TranscriptionRB->E2FReleasesArrestG1/S Phase ArrestE2F->ArrestFailure leads to

Caption: Downstream effects of multi-kinase inhibition by isatin scaffolds. Inhibition of CDK2 leads to G1/S arrest, while VEGFR2 blockade disrupts angiogenesis.

Experimental Protocol: Kinase Screening Assay

This protocol describes a Luminescence-Based Kinase Assay (e.g., ADP-Glo™ or Kinase-Glo®) optimized for screening fragment libraries containing this compound.[1][2]

Reagents & Preparation
ComponentSpecificationStorageNotes
Compound This compound (>98% purity)-20°CDissolve in 100% DMSO to 10 mM stock.[1][2]
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA4°CFresh DTT (50 μM) must be added daily.[1][2]
Enzyme Recombinant CDK2/Cyclin E or GSK3β-80°CAvoid freeze-thaw cycles.[1][2] Aliquot upon receipt.
Substrate Histone H1 (for CDK2) or GSM peptide (for GSK3β)-20°CUse at K_m concentration.[1][2]
ATP Ultra-pure ATP-20°CUse at K_m (typically 10-50 μM).[1][2]
Step-by-Step Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Thaw the 10 mM DMSO stock of this compound.[1][2]

  • Prepare a 3-fold serial dilution series in 100% DMSO (10 points). Range: 10 mM to ~0.5 μM.[1][2]

  • Transfer 50 nL of each dilution into a 384-well white, low-volume plate using an acoustic dispenser (e.g., Echo®).

    • Control Wells: DMSO only (High Control), Staurosporine (Low Control).[1][2]

Step 2: Enzymatic Reaction

  • Enzyme Addition: Dilute the kinase (CDK2 or GSK3β) in Kinase Buffer to 2x the final concentration (e.g., 2 ng/μL).[1][2] Dispense 2.5 μL into the assay plate.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT. Rationale: Allows the inhibitor to bind the active site before ATP competition begins.

  • Substrate Initiation: Prepare a 2x mix of ATP and Peptide Substrate in Kinase Buffer.[1][2] Dispense 2.5 μL to start the reaction.[2]

  • Incubation: Incubate for 60 minutes at RT.

Step 3: Detection

  • ADP-Glo Reagent: Add 5 μL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1][2] Incubate 40 min at RT.

  • Detection Reagent: Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min at RT.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).[1][2]

Screening Logic Diagram

ScreeningWorkflowStock10mM Stock(DMSO)DilutionSerial Dilution(10-point)Stock->DilutionPlate384-well Plate(Acoustic Transfer)Dilution->PlateEnzymeAdd Kinase(Pre-incubation)Plate->Enzyme10 minATPAdd ATP/Substrate(Start Reaction)Enzyme->ATP60 minDetectAdd DetectionReagentATP->DetectStop & GloReadLuminescenceReadoutDetect->ReadAnalysisCalculate IC50(Sigmoidal Fit)Read->Analysis

Caption: Optimized workflow for high-throughput screening of isatin fragments.

Data Analysis & Interpretation

Validating the Assay (Z-Prime)

Before analyzing the inhibitor data, calculate the Z-factor (

2

12
  • Target:

    
     indicates an excellent assay.[1][2]
    
Calculating IC50

Normalize raw luminescence units (RLU) to percent inhibition:

12

Fit the data to a 4-parameter logistic equation (Hill Slope):

12
Interpreting Results for this compound[1][2][4]
  • Potency: As a fragment, expect IC50 values in the micromolar range (1–50 μM) .[2]

  • Hill Slope: Should be near -1.0. A steep slope (> -2.[1][2]0) may indicate aggregation or non-specific binding, common with planar aromatic scaffolds.[1][2]

  • Shift with ATP: If IC50 increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive .[1]

References

  • Review of Isatin Scaffolds: Moradi, R. et al. "Recent applications of isatin in the synthesis of organic compounds." Arkivoc, 2017.[1] Link

  • CDK2 Binding Mode: Bramson, H. N. et al. "Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic inhibition, and co-crystal structure analysis."[1][2] Journal of Medicinal Chemistry, 2001.[1] Link[1][2]

  • GSK3β Inhibition: Ferandin, Y. et al. "3'-Substituted 7-Halogenoindirubins, a New Class of Protein Kinase Inhibitors."[1][2] Journal of Medicinal Chemistry, 2006.[1] Link[1][2]

  • Kinase Profiling Protocols: Davis, M. I. et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity."[1] Nature Biotechnology, 2011.[1] Link[1][2]

  • SMI-4a (PIM-1 Inhibitor): Lin, Y. et al. "PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells."[1][2] Molecular Medicine Reports, 2015.[1] Link

Application Note: 4-Methoxyindoline-2,3-dione as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the specialized utility of 4-Methoxyindoline-2,3-dione (4-Methoxyisatin).

Executive Summary & Chemical Profile

This compound (4-Methoxyisatin) is a derivative of the privileged isatin scaffold, distinguished by a methoxy substituent at the C4 position. Unlike its more common C5- or C6-substituted counterparts, the C4-methoxy group introduces unique peri-interactions with the C3-carbonyl.

This steric and electronic environment makes it a high-value substrate for designing conformationally restricted spirooxindoles and kinase inhibitors. In drug discovery, it is frequently employed to modulate lipophilicity and metabolic stability while probing the steric tolerance of binding pockets (e.g., VEGFR, CDK2).

PropertySpecification
CAS Number 17564-64-6
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Key Reactivity C3-Carbonyl (Electrophilic), N1-Amide (Nucleophilic), Aromatic Ring (SEAr)
Primary Application Synthesis of Spirooxindoles, Schiff Bases, and Kinase Inhibitors

Core Reactivity & Mechanistic Insights[1]

The reactivity of 4-Methoxyisatin is defined by three distinct zones. The 4-methoxy substituent exerts a critical "ortho-like" steric effect (peri-effect) on the C3 carbonyl, which distinguishes its chemistry from 5-methoxyisatin.

Reactivity Map[2]
  • Zone A (C3-Carbonyl): The most reactive site for nucleophilic attack. However, the C4-OMe group creates steric crowding, often requiring higher temperatures or stronger catalysts for condensation reactions compared to unsubstituted isatin.

  • Zone B (N1-Position): The amide nitrogen is acidic (pKa ~10) and easily alkylated. The 4-OMe group has minimal steric impact here, allowing standard N-alkylation protocols.

  • Zone C (Aromatic Ring): The electron-donating methoxy group activates the ring, directing electrophilic substitution (e.g., bromination/nitration) primarily to the C7 position (para to the activating methoxy group).

Visualization of Reaction Pathways

The following diagram outlines the primary synthetic diversifications accessible from 4-Methoxyisatin.

G Isatin This compound (Core Scaffold) Schiff Schiff Base Formation (Imine/Hydrazone) Isatin->Schiff  R-NH2 / H+   (C3 Condensation) Spiro Spirooxindole Synthesis (1,3-Dipolar Cycloaddition) Isatin->Spiro  Sarcosine + Chalcone   (Multicomponent) Alkylation N1-Alkylation (N-R Functionalization) Isatin->Alkylation  R-X / Base   (N1 Substitution) KinaseInhib Kinase Inhibitors (e.g., Sunitinib Analogs) Schiff->KinaseInhib Anticancer Anticancer Spirocycles (MDM2 Inhibitors) Spiro->Anticancer Solubility Solubility Modulators Alkylation->Solubility

Figure 1: Divergent synthetic pathways for 4-Methoxyisatin. The C3 and N1 positions serve as primary vectors for library generation.

Detailed Experimental Protocols

Protocol A: Multicomponent Synthesis of Spirooxindoles

Application: Generation of spiro[pyrrolidine-3,3'-oxindole] libraries for anticancer screening (e.g., MDM2 inhibition). Mechanism: 1,3-Dipolar cycloaddition via an azomethine ylide intermediate.

Reagents:

  • 4-Methoxyisatin (1.0 equiv)

  • Amino acid: Sarcosine or L-Proline (1.2 equiv)

  • Dipolarophile: Chalcone or Isatin-3-ylidene (1.0 equiv)

  • Solvent: Methanol or Ethanol (Green chemistry compatible)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Methoxyisatin (177 mg, 1.0 mmol) and the chosen amino acid (e.g., Sarcosine, 107 mg, 1.2 mmol) in Ethanol (10 mL).

  • Activation: Heat the mixture to reflux (80°C) for 15 minutes. Expert Note: This pre-heating step ensures the formation of the reactive azomethine ylide species before the dipolarophile is engaged.

  • Cycloaddition: Add the dipolarophile (e.g., chalcone, 1.0 mmol) in one portion.

  • Reaction: Continue refluxing for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4). The 4-methoxy derivative may require slightly longer reaction times (3–4h) compared to unsubstituted isatin (1–2h) due to steric hindrance at the C3 reaction center.

  • Workup: Cool the reaction mixture to room temperature. The spiro-product often precipitates directly.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–88% Validation: 1H NMR will show the disappearance of the characteristic C3-carbonyl signal and the appearance of spiro-ring protons (typically 3.5–5.0 ppm).

Protocol B: Synthesis of C3-Schiff Bases (Hydrazones)

Application: Synthesis of kinase inhibitor precursors (similar to Sunitinib/Nintedanib scaffolds).

Reagents:

  • 4-Methoxyisatin (1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.1 equiv)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Dissolution: Suspend 4-Methoxyisatin (1.0 mmol) in Ethanol (15 mL). The compound may not fully dissolve at RT; this is normal.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Expert Note: Acid catalysis is critical for 4-methoxyisatin to protonate the C3 carbonyl oxygen, overcoming the electron-donating deactivation from the methoxy group.

  • Addition: Add the hydrazine derivative (1.1 mmol) dropwise.

  • Reflux: Heat to reflux for 3–6 hours. The suspension typically clears then reprecipitates as the product forms.

  • Isolation: Cool to 0°C (ice bath) for 30 minutes. Filter the colored solid (often yellow/orange) and wash with cold ethanol.

Troubleshooting & Optimization Guide

IssueProbable CauseExpert Solution
Low Yield in Condensation (C3) Steric hindrance from C4-OMeIncrease reaction temperature (use n-Propanol reflux) or use microwave irradiation (120°C, 10-20 min).
Incomplete Conversion Electronic deactivationThe 4-OMe group donates electrons into the ring, making C3 less electrophilic. Increase acid catalyst concentration (AcOH or catalytic H₂SO₄).
Regioselectivity Issues (Alkylation) N1 vs O-alkylationUse a soft base (K₂CO₃) in a polar aprotic solvent (DMF) to favor N1-alkylation over O-alkylation.
Solubility Lipophilicity of 4-OMe4-Methoxyisatin is less soluble in water/alcohol than isatin. Use DMF/EtOH mixtures for initial dissolution if needed.

Mechanistic Workflow: Spirooxindole Formation

The following diagram illustrates the specific multicomponent reaction pathway utilized in Protocol A.

Spiro Isatin 4-Methoxyisatin Imine Imine Intermediate Isatin->Imine - H2O (Condensation) AminoAcid Amino Acid (Sarcosine) AminoAcid->Imine - H2O (Condensation) Chalcone Chalcone (Dipolarophile) TS [3+2] Cycloaddition Transition State Chalcone->TS Stereoselective Approach Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide - CO2 (Decarboxylation) Ylide->TS Stereoselective Approach Product Spirooxindole Scaffold TS->Product Ring Closure

Figure 2: Mechanism of the decarboxylative [3+2] cycloaddition to form spirooxindoles.

References

  • Spirooxindole Synthesis: Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2022).[1] PMC. Link

  • Anticancer Activity (4-OMe derivatives): Synthesis and cytotoxic activities of novel 4-methoxy-substituted... cis-khellactone derivatives.[2][3][4] (2017).[3] DovePress. Link

  • General Isatin Reactivity: Recent applications of isatin in the synthesis of organic compounds.[1][5] (2017). Arkivoc. Link

  • Schiff Base Protocols: Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine... (2021).[6][2][7][8] MOCEDES. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methoxyindoline-2,3-dione (4-Methoxyisatin)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Reaction Anomalies & Impurity Profiling Reference ID: CAS 20734-58-1

Executive Summary: The "Peri-Effect" Challenge

Researchers working with 4-methoxyindoline-2,3-dione often encounter unexpected yield losses or reaction failures that do not occur with unsubstituted isatin or 5-substituted analogs.

The root cause is almost invariably the Peri-Effect : The methoxy group at the C-4 position exerts significant steric pressure on the C-3 carbonyl carbon. Simultaneously, the methoxy group donates electron density into the aromatic ring (resonance), rendering the C-3 ketone less electrophilic. This combination of steric hindrance and electronic deactivation creates a unique profile of side reactions, primarily driven by incomplete conversion and ring cleavage.

Module 1: C-3 Condensation Failures (Schiff Bases & Hydrazones)

Context: Synthesis of spiro-oxindoles, hydrazones, or thiosemicarbazones targeting the C-3 ketone.

Common Anomalies
SymptomProbable CauseThe Hidden Side Product
Low Yield (<30%) Steric Blocking: The 4-OMe group physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles.Recovered Starting Material: Often misidentified as product due to similar melting points or color.
Red Shifted Oil Aldol Dimerization: Under basic forcing conditions, isatin dimerizes if the amine doesn't react.3,3'-Bisisatin (Isatide): A dimeric side product formed via self-condensation.
Color Fading Ring Cleavage: High pH or prolonged heating hydrolyzes the lactam ring.Isatinate Salt (Water Soluble): Lost in the aqueous layer during workup.
Troubleshooting Protocol: The "Acid-Catalyzed Push"

Problem: Standard ethanol reflux yields no precipitate. Solution: The C-3 carbonyl requires protonation to overcome the electron-donating effect of the 4-OMe group.

  • Activate: Do not use neutral conditions. Add glacial acetic acid (5-10 mol%) or p-toluenesulfonic acid (pTSA) .

  • Solvent Switch: Switch from Ethanol to Methanol (smaller solvent molecule) or Acetic Acid (as solvent) to increase reflux temperature and proton availability.

  • Dehydration: Use molecular sieves (4Å) or a Dean-Stark trap. The equilibrium constant for 4-methoxyisatin condensation is unfavorable; removing water is critical to drive the reaction forward.

Mechanism Visualization: The Steric Clash

G Isatin 4-Methoxyisatin (Electrophile) TS_Blocked TRANSITION STATE (Steric Clash) Isatin->TS_Blocked 4-OMe blocks approach Nucleophile Nucleophile (R-NH2) Nucleophile->TS_Blocked Product Schiff Base (Target) TS_Blocked->Product High Energy Barrier NoReaction Recovered Starting Material (Major Impurity) TS_Blocked->NoReaction Reversion

Caption: The 4-methoxy substituent creates a "steric wall," preventing the nucleophile from effectively attacking the C-3 carbonyl, leading to kinetic reversion to starting material.

Module 2: Ring Opening (Base-Sensitivity)

Context: N-alkylation or reactions requiring basic catalysts (e.g., K2CO3, NaOH).

The Critical Risk: Isatinate Formation

Unlike 5-substituted isatins, 4-methoxyisatin is highly prone to ring opening because the electron-rich ring stabilizes the carboxylate intermediate.

Q: My reaction mixture turned from orange/red to pale yellow, and I recovered nothing. What happened? A: You hydrolyzed the lactam bond. The product is 2-amino-6-methoxyphenylglyoxylate (sodium salt), which is water-soluble. When you washed with water/brine, you washed away your compound.

Recovery Protocol (The "Re-Cyclization" Workup)

If you suspect ring opening:

  • Take the aqueous layer (yellow).

  • Acidify to pH 1-2 using 6M HCl.

  • Stir vigorously for 30 minutes at room temperature.

  • Result: The free acid will spontaneously cyclize back to 4-methoxyisatin (precipitate) due to the "Gem-Dialkyl" like effect of the amino group.

Mechanism Visualization: Hydrolysis Pathway

G Start 4-Methoxyisatin Open Isatinate Salt (Ring Opened / Water Soluble) Start->Open Nucleophilic attack at C-2 (Amide) Base Strong Base (OH- / CO3--) Base->Open Acid Acidification (H+) Open->Acid Workup Error: If discarded -> LOSS Recycle Recyclization Acid->Recycle pH < 2 Recycle->Start Recovery

Caption: Base-mediated hydrolysis opens the lactam ring at C-2. Acidification is required to reverse this process and recover the scaffold.

Module 3: N-Alkylation Troubleshooting

Context: Attaching alkyl groups to the N-1 position.

Q: I see two spots on TLC after alkylation. Is one the O-alkylated product? A: Yes, but it is rare. The 4-OMe group creates a "pocket" that can make the oxygen at C-2 slightly more nucleophilic due to field effects, but N-alkylation is still dominant.

The "Red-Shift" Diagnostic:

  • N-Alkylated Product: Usually Orange/Red .

  • O-Alkylated Product: Usually Pale Yellow/Colorless (loss of conjugation in the amide system).

  • Side Reaction: If using acetone/base, you may form the Aldol condensation product with acetone at the C-3 position instead of alkylating N-1.

Recommended Conditions:

  • Base: Cs2CO3 (Cesium effect promotes N-selectivity).

  • Solvent: DMF (polar aprotic).

  • Temperature: Keep below 60°C to prevent polymerization.

References

  • Silva, J. F. M., et al. "Isatin: A Versatile Scaffold for the Synthesis of Biologically Active Compounds." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273-324. Link

  • Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, vol. 34, no. 3, 1944, pp. 393-434. Link

  • Garden, S. J., et al. "The reaction of isatins with 1,2-diamines: A study of the peri-effect." Tetrahedron Letters, vol. 43, no. 33, 2002, pp. 5877-5879. Link

  • Panda, S. S., et al. "Isatin as a privileged scaffold for the synthesis of heterocycles." RSC Advances, vol. 9, 2019, pp. 26824-26856. Link

Stability issues of 4-Methoxyindoline-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with 4-Methoxyindoline-2,3-dione (also known as 4-Methoxyisatin).[1] It addresses stability, solubility, and handling issues based on the specific chemical reactivity of the isatin scaffold.[1]

CAS: 108937-87-7 | Molecular Formula: C


H

NO

| Mw: 177.16 g/mol

⚠️ Core Stability Directive

The "Golden Rule" of Isatin Handling: this compound is an electrophilic pharmacophore .[1] Its stability is governed by the integrity of the C3-carbonyl and the C2-lactam bond.

  • Stable State: Neutral or slightly acidic organic media (Orange/Red solution).[1]

  • Unstable State: Basic media (pH > 8) or nucleophilic protic solvents (Methanol/Ethanol) over prolonged periods.[1]

Part 1: Diagnostic Troubleshooting (Visual & Analytical)

Use this color-coded guide to instantly diagnose the state of your compound in solution.

ObservationChemical StateCause & MechanismAction Required
Clear Orange/Red Intact Lactam Compound is stable. The 4-methoxy group donates electron density but the core ring remains neutral.None. Proceed with experiment.
Deep Violet/Purple Deprotonated Anion Reversible. High pH has removed the N-H proton (pKa ~9-10), creating a delocalized anion.[1]Acidify immediately (e.g., dilute HCl or AcOH) to restore the neutral lactam.[1]
Pale Yellow Hydrolyzed Isatinate Irreversible (mostly). The lactam ring (C2-N) has opened to form the 2-aminophenylglyoxylate derivative.Discard. The ring opening is often followed by decarboxylation or rearrangement.
Precipitate Aggregation Poor solubility in aqueous/ether media.[1]Add DMSO or DMF to solubilize.[1]
Decision Tree: Why did my reaction fail?

Troubleshooting Start Issue: Reaction Failed / Low Yield CheckColor Check Solution Color Start->CheckColor Violet Deep Violet/Purple? CheckColor->Violet Yellow Pale Yellow (in Base)? CheckColor->Yellow Orange Orange/Red? CheckColor->Orange Deprotonation Cause: N-H Deprotonation (Intact Ring) Violet->Deprotonation pH > 9 Hydrolysis Cause: Ring Opening (Hydrolysis to Isatinate) Yellow->Hydrolysis pH > 10 + Time Solvent Cause: Hemiketal Formation (Solvent Interaction) Orange->Solvent In MeOH/EtOH? Fix1 Fix: Add weak acid (AcOH) to restore neutral form Deprotonation->Fix1 Fix2 Fix: Irreversible degradation. remake stock in DMSO. Hydrolysis->Fix2 Fix3 Fix: Switch to Aprotic Solvent (DMSO, DMF, CH3CN) Solvent->Fix3

Figure 1: Troubleshooting logic flow for stability issues based on visual cues.

Part 2: The Mechanism of Instability

Understanding why the compound degrades allows you to prevent it. The 4-methoxy substituent exerts an electronic effect, but the core instability lies in the Isatin-Isatinate Equilibrium .

The Hydrolysis Pathway (pH Dependent)

In basic conditions, the hydroxide ion (


) acts as a nucleophile.[1]
  • Attack at C2: Unlike typical ketones, the amide bond (C2) is the primary site of failure in strong base.[1]

  • Ring Opening: The C-N bond cleaves, resulting in the Isatinate anion (yellow).[1]

  • 4-Methoxy Effect: The electron-donating methoxy group at C4 (ortho to the C3 carbonyl) slightly reduces the electrophilicity of C3, but it does not protect the C2 amide from hydrolysis.

The Alcoholysis Pathway (Solvent Dependent)

In alcohols (MeOH, EtOH), the C3 ketone is highly electrophilic.[1]

  • Reaction: Alcohol attacks C3 to form a hemiketal or ketal .[1]

  • Consequence: This is an equilibrium.[1] If you are trying to react the ketone (e.g., Schiff base formation), the solvent competes with your reagent, slowing down or inhibiting the reaction.[1]

Mechanism Isatin 4-Methoxyisatin (Intact Ring) [ORANGE] Anion Isatin Anion (Deprotonated) [VIOLET] Isatin->Anion Fast pKa ~9.3 Isatinate Isatinate (Ring Open) [YELLOW] Isatin->Isatinate Strong Base (Attack at C2) Hemiketal C3-Hemiketal (Solvent Adduct) [PALE] Isatin->Hemiketal In MeOH/EtOH Anion->Isatin Acidify Anion->Isatinate Slow Hydrolysis Hemiketal->Isatin Reversible OH + OH⁻ (Base) H + H⁺ (Acid) ROH + ROH (Alcohol)

Figure 2: The chemical fate of 4-Methoxyisatin in different environments.[1]

Part 3: Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months. Solvent Choice: DMSO (Dimethyl Sulfoxide) is the gold standard. It is aprotic and solubilizes the compound highly effectively without reacting with the C3 carbonyl.

  • Weighing: Weigh this compound into a glass vial.

  • Solubilization: Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Note: Avoid Methanol/Ethanol for stock solutions to prevent hemiketal formation.[1]

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C .

  • Protection: Protect from light (amber vials) to prevent potential photochemical dimerization (though less common than in unsubstituted isatin).[1]

Protocol B: QC Check (Purity Verification)

Before using an old stock, verify the ring integrity.[1]

  • Method: TLC (Thin Layer Chromatography)

  • Stationary Phase: Silica Gel 60 F254[1]

  • Mobile Phase: Ethyl Acetate : Hexane (1:1 or 2:1 depending on polarity).[1]

  • Visualization: UV (254 nm).[1]

    • Intact: Single spot (Rf ~0.4–0.6).[1]

    • Hydrolyzed: Spot at baseline (Isatinic acid is highly polar).[1]

    • Degraded: Multiple spots or streaking.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 4-Methoxyisatin in a reaction with amines (Schiff base synthesis) in Ethanol?

  • Answer: Yes, but with caution. Ethanol is a common solvent for Schiff base formation, but the formation of the C3-hemiketal competes with the amine.

  • Solution: Add a catalytic amount of Acetic Acid (glacial, 1-5 drops).[1] This protonates the C3 carbonyl, shifting the equilibrium away from the hemiketal and facilitating the nucleophilic attack of the amine. If the reaction is sluggish, switch to Acetonitrile or Toluene (reflux).[1]

Q2: Why does the 4-Methoxy group matter compared to normal Isatin?

  • Answer: The methoxy group at position 4 is an Electron Donating Group (EDG).

    • Sterics: It is spatially adjacent to the C3 carbonyl. This can sterically hinder bulky nucleophiles from attacking C3.[1]

    • Electronics: It increases the electron density of the aromatic ring. While this generally stabilizes the compound against oxidation, it may slightly reduce the reactivity of the C3 ketone compared to 5-nitroisatin (which is highly reactive).

Q3: My LC-MS shows a peak with Mass + 18 or Mass + 32. What is it?

  • Mass + 18: Water adduct (hydrate).[1] Isatins can form hydrates at C3 in aqueous mobile phases.[1] This is usually an artifact of the analysis conditions and not permanent degradation.[1]

  • Mass + 32: Methanol adduct (hemiketal).[1] If you dissolved your sample in Methanol for LC-MS injection, you formed the hemiketal.[1] Use Acetonitrile for sample prep.[1]

Q4: Is the compound light sensitive?

  • Answer: Moderate sensitivity. Isatins can undergo photodimerization or oxidation to isatoic anhydride under intense UV light.[1] Always store solid powder and solutions in the dark (amber glass or foil-wrapped).

References

  • Isatin Chemistry & Reactivity

    • Silva, J. F. M., et al.[1] "Isatin: A Versatile Scaffold in Medicinal Chemistry."[1][2] Journal of the Brazilian Chemical Society, 2001.[1] Link

  • Hydrolysis Mechanism

    • Bunnett, J. F.[1] "Kinetics of the alkaline hydrolysis of isatin." Journal of the American Chemical Society. The mechanism involves hydroxide attack at the C2 amide.

  • Solvent Effects (Hemiketals)

    • Sumpter, W. C.[1] "The Chemistry of Isatin."[2][3][4] Chemical Reviews, 1944.[1] (Foundational text on alcoholysis of isatins). Link

  • 4-Methoxy Specifics

    • Synthesis and properties derived from: ChemicalBook & Sigma-Aldrich Technical Data Sheets for CAS 108937-87-7. Link

  • Anion Sensing (Color Change)

    • Pang, Y., et al.[1] "Isatin as a colorimetric sensor for fluoride ions."[1][4] Tetrahedron Letters. Explains the Violet/Blue shift upon N-H deprotonation.

Sources

Technical Support Center: 4-Methoxyindoline-2,3-dione Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methoxyindoline-2,3-dione (also known as 4-methoxyisatin). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing this valuable synthetic intermediate. As a derivative of isatin, 4-methoxyisatin is a key building block in the synthesis of various biologically active compounds.[1][2][3] Achieving a high-purity, crystalline solid is paramount for successful downstream applications and ensuring reproducibility.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common crystallization challenges.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My this compound fails to crystallize and remains an oil after synthesis and work-up. What are the likely causes and how can I induce crystallization?

A1: Oiling out is a common issue in crystallization and typically points to one of several root causes: residual solvent, the presence of impurities, or rapid cooling that favors a metastable oil over an ordered crystal lattice.

  • Causality: Impurities, such as unreacted starting materials or byproducts from synthesis (e.g., from a Sandmeyer or Stolle synthesis)[4], can act as "crystal poisons," disrupting the formation of a stable lattice. Even small amounts of a high-boiling point solvent like DMSO or DMF can plasticize the solid, preventing it from solidifying.[5] Rapid cooling can also cause the solution to become supersaturated too quickly, leading to the formation of an amorphous oil instead of crystals.[6]

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Use a high-vacuum line for an extended period to remove any trace solvents. Gentle heating can aid this process, but be cautious not to cause thermal degradation.

    • Scratching Method: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[6]

    • Seed Crystal Addition: If you have a small amount of solid 4-methoxyisatin, add a tiny crystal to the oil. A seed crystal provides a template for new crystals to grow upon.[6]

    • Solvent Re-addition and Slow Evaporation: Dissolve the oil in a minimal amount of a good, volatile solvent (e.g., acetone, ethyl acetate). Then, place the solution in a larger vessel containing a poor solvent (e.g., hexane, heptane). Cover the vessel and allow the poor solvent's vapor to slowly diffuse into the solution, gradually reducing the solubility of your compound and promoting slow crystallization.

    • Re-purification: If the above methods fail, the issue is likely significant impurities. Consider re-purifying the crude material using column chromatography (e.g., with an ethyl acetate-hexane eluent system) before attempting crystallization again.[7]

Q2: I've managed to obtain crystals, but they are deeply colored (e.g., dark red or brown) and the melting point is broad. How can I improve the purity and color?

A2: The expected color of pure this compound is typically a yellow to orange powder or crystal.[7] A dark red or brown coloration often indicates the presence of oxidized impurities or residual reagents from the synthesis. A broad melting point is a classic sign of an impure substance.

  • Causality: Isatin derivatives can be susceptible to oxidation, leading to colored byproducts. Residual acidic or basic catalysts can also contribute to degradation and discoloration.

  • Troubleshooting and Purification Protocol:

    • Activated Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb many of the colored, high-molecular-weight impurities.

    • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel containing celite or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[8]

    • Controlled Recrystallization: Allow the filtered, purified solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield. Slow cooling is critical for forming pure crystals, as it allows impurities to remain in the mother liquor.[9]

    • Washing: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any remaining mother liquor from the crystal surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents and solvent systems for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For 4-methoxyisatin, a moderately polar compound, several systems are effective.

  • Single Solvents: Ethanol, isopropanol, and ethyl acetate are often good starting points. Water can sometimes be used, especially for polar derivatives, but solubility may be limited.[11][12][13]

  • Solvent Pairs: A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is not), is highly effective.[8] The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). Common pairs include:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

Solvent Selection Guide

Solvent/System Boiling Point (°C) Polarity Notes
Ethanol 78 Polar A good general-purpose solvent for many isatin derivatives.[12]
Ethyl Acetate 77 Moderately Polar Often used in chromatography, also effective for recrystallization.
Acetone 56 Polar Aprotic Volatile, good for dissolving but may require a co-solvent.
Hexane/Heptane 69 / 98 Non-polar Used as the "poor" solvent (anti-solvent) in solvent pairs.

| Ethanol/Water | Variable | Polar | A classic, effective pair. Dissolve in hot ethanol, add hot water.[8] |

Q2: I am observing different crystal shapes and colors between batches, even with the same procedure. Could this be polymorphism?

A2: Yes, this is a strong possibility. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[14][15] These different forms, or polymorphs, can have distinct physical properties, including color, melting point, solubility, and stability.

  • Significance: For pharmaceutical applications, controlling polymorphism is critical, as different forms can affect a drug's bioavailability and shelf-life.[14]

  • Causality: The formation of a specific polymorph can be influenced by subtle changes in crystallization conditions, such as:

    • The solvent used.

    • The rate of cooling.

    • The level of supersaturation.

    • The presence of specific impurities.

  • Investigation: To confirm polymorphism, you would need to analyze the different crystal batches using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy. Consistent adherence to a validated crystallization protocol is the primary method for ensuring the production of a single, desired polymorph.

Troubleshooting Polymorphism Workflow

G start Batch-to-Batch Variation Observed (Different Crystal Habit/Color) check_polymorphism Hypothesis: Polymorphism? start->check_polymorphism analyze Characterize Batches: - XRPD - DSC - IR Spectroscopy check_polymorphism->analyze confirm Polymorphism Confirmed? analyze->confirm no_poly Variation due to Impurities or Protocol Drift. Review Synthesis & Purification. confirm->no_poly No yes_poly Identify Desired Polymorph (e.g., Thermodynamically Stable Form) confirm->yes_poly Yes optimize Optimize Crystallization Protocol: - Screen Solvents - Control Cooling Rate - Use Seeding yes_poly->optimize validate Validate & Standardize Protocol for Consistent Polymorph Production optimize->validate

Caption: Workflow for investigating and controlling polymorphism.

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

This protocol outlines the fundamental steps for purifying this compound using a single solvent.

  • Solvent Selection: Choose an appropriate solvent from the table above (e.g., Ethanol).

  • Dissolution: Place the crude, solid 4-methoxyisatin in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a steam bath or heating mantle) while stirring.[9] Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

The Effect of Impurities on Crystal Lattice Formation

Caption: Impurities can disrupt the ordered packing of molecules, leading to defects or preventing crystallization altogether.

References

  • Al-Ostath, A., & El-Abadelah, M. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LBAO Chemicals. (n.d.). 5-Methoxyisatin | 39755-95-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyisatin. PubChem Compound Database. Retrieved from [Link]

  • Verma, M., & Pandeya, S. N. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(56), 33931-33955. Available at: [Link]

  • Karpińska, J. (2021). The polymorphism of statins and its effect on their physicochemical properties. International journal of molecular sciences, 22(16), 8841. Available at: [Link]

  • Reddit. (2024). Need urgent help with crystallization/drying/solidifying of an isatin derivative. Retrieved from [Link]

  • European Patent Office. (2012). Process for the crystallisation of mesotrione (EP1979310B1).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • RJ Wave. (2024). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]

Sources

Challenges in 4-Methoxyindoline-2,3-dione derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as a specialized Support Center for researchers encountering difficulties in the synthesis and derivatization of 4-Methoxyindoline-2,3-dione (4-Methoxyisatin).

Status: Online | Specialist: Senior Application Scientist | Ticket System: Active

🔬 Core Issue Analysis: Why is this synthesis difficult?

The synthesis of 4-methoxyisatin presents a unique "perfect storm" of chemical challenges compared to its 5- or 6-substituted counterparts.

  • Regioselectivity: Starting from 3-methoxyaniline, cyclization preferentially occurs at the para position to the amino group (leading to 6-methoxyisatin ) rather than the ortho position (leading to 4-methoxyisatin ) due to steric hindrance.

  • Electronic Conflict: The methoxy group is a strong electron-donating group (EDG). While it activates the ring, it also makes the molecule susceptible to oxidative polymerization (tar formation) during the harsh acidic conditions of the Sandmeyer cyclization.

  • Steric Shielding: The 4-methoxy group sits in close proximity to the C3 carbonyl, creating a "steric wall" that hinders nucleophilic attack during subsequent derivatization (e.g., Schiff base formation).

🛠 Troubleshooting Tickets & Protocols

TICKET #001: "I am getting a mixture of isomers. How do I isolate the 4-methoxy isomer?"

Diagnosis: You are likely using the classical Sandmeyer method with 3-methoxyaniline. The cyclization step produces a mixture of 4-methoxy (minor) and 6-methoxy (major) isomers.

Solution Protocol: If you must use the Sandmeyer method, you can exploit solubility differences. However, for high purity/yield, we recommend switching to the Gassman Synthesis .

Option A: Isomer Separation (Sandmeyer Route)

The 4- and 6-isomers have distinct solubility profiles in acidic media.

  • Cyclization Workup: After heating the isonitrosoacetanilide in concentrated H₂SO₄, cool the mixture to room temperature.

  • Stepwise Precipitation:

    • Step 1: Pour the reaction mixture onto crushed ice.

    • Step 2: Add Acetic Acid first. The 4-methoxy isomer often precipitates as red needles/powder due to lower solubility in weak acid. Filter this immediately.

    • Step 3: To the filtrate, add Concentrated HCl . The 6-methoxy isomer (yellow plates) will precipitate.

  • Purification: Recrystallize the crude 4-methoxy fraction from Methanol/Ethanol (1:1).

Option B: The Gassman Method (Recommended for Regiocontrol)

The Gassman indole synthesis is highly regioselective for ortho-substitution, bypassing the 6-isomer problem entirely.

Protocol Summary:

  • N-Chlorination: Treat 3-methoxyaniline with tert-butyl hypochlorite (t-BuOCl) at -70°C to form the N-chloroaniline.

  • Sulfonium Salt Formation: Add ethyl methylthioacetate.

  • Rearrangement: Add a base (Triethylamine) to trigger the [2,3]-sigmatropic rearrangement.[1][2]

  • Cyclization: Acid hydrolysis yields the oxindole, which is then oxidized to isatin.

Visualizing the Pathway Logic:

IsatinSynthesis Start 3-Methoxyaniline Sandmeyer Sandmeyer Route (Chloral Hydrate + NH2OH) Start->Sandmeyer Standard Gassman Gassman Route (t-BuOCl + Thioether) Start->Gassman High Regioselectivity Intermediate Isonitrosoacetanilide Sandmeyer->Intermediate Cyclization Acid Cyclization (H2SO4) Intermediate->Cyclization Isomer6 6-Methoxyisatin (Major Product) Cyclization->Isomer6 Sterically Favored Isomer4 4-Methoxyisatin (Minor Product) Cyclization->Isomer4 Sterically Hindered Rearrange [2,3]-Sigmatropic Rearrangement Gassman->Rearrange Rearrange->Isomer4 Exclusive Ortho-Attack

Caption: Comparison of Sandmeyer (mixture) vs. Gassman (regioselective) pathways for 4-methoxyisatin synthesis.

TICKET #002: "The reaction mixture turns into a black tar during cyclization."

Diagnosis: Demethylation and polymerization. The methoxy ether linkage is sensitive to the harsh, hot concentrated sulfuric acid used in the standard Sandmeyer cyclization (typically 80-90°C). This leads to ether cleavage (forming phenols) and subsequent oxidative polymerization.

Corrective Actions:

ParameterStandard ProtocolOptimized Protocol for Methoxy-IsatinsReason
Acid Medium Conc. H₂SO₄Polyphosphoric Acid (PPA) or Methanesulfonic Acid PPA is a milder dehydrating agent; reduces charring.
Temperature 80–90°C50–65°C (Strict Control)Higher temps cleave the ether bond.
Addition Rate Rapid additionPortion-wise over 30-45 mins Prevents localized overheating (exothermic reaction).

Alternative Reagent: If charring persists, use Boron Trifluoride Etherate (BF₃·Et₂O) in the Stolle synthesis method, which operates under milder conditions than hot sulfuric acid.

TICKET #003: "I cannot get the Schiff base to form at C3."

Diagnosis: Steric Hindrance. The 4-methoxy group exerts a "field effect" and steric bulk that shields the C3 carbonyl carbon. Standard condensation conditions (Ethanol, reflux, no catalyst) are often insufficient.

Troubleshooting Guide:

  • Catalysis is Mandatory: You must use Glacial Acetic Acid (catalytic amount) or a few drops of H₂SO₄ . The carbonyl oxygen needs protonation to become sufficiently electrophilic.

  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid (as solvent). The higher temperature helps overcome the activation energy barrier caused by steric hindrance.

  • Microwave Irradiation: This is highly effective for 4-substituted isatins.

    • Protocol: React 4-methoxyisatin + Amine + few drops AcOH in Ethanol.

    • Settings: 100–120°C, 150W, 5–10 minutes.

    • Result: Yields often improve from <40% to >80%.

Steric Interaction Diagram:

StericHindrance cluster_solution Solution Strategy C3 C3 Carbonyl (Target) OMe 4-Methoxy Group OMe->C3 Steric Shielding Nu Incoming Nucleophile Nu->C3 Blocked Path Acid Acid Catalyst (Increases Electrophilicity) Heat High Temp / MW (Overcomes Barrier)

Caption: The 4-methoxy group physically blocks the nucleophile's approach to C3. Acid catalysis and heat are required to compensate.

📊 Quantitative Data: Method Comparison

Synthesis MethodRegioselectivity (4-OMe)Typical YieldKey RiskReference
Sandmeyer (Standard) Poor (Mixture w/ 6-OMe)20–35%Tarring, Isomer separation[1, 2]
Sandmeyer (PPA mod.) Poor (Mixture)45–60%Viscosity handling[3]
Stolle Synthesis Moderate40–50%Demethylation (Lewis Acid)[4]
Gassman Synthesis Excellent (>95%) 65–80% Odor (Thioethers), Cost[5]

📚 References

  • Sandmeyer, T. (1919).[3] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta.[3] Link

  • Sumpter, W. C. (1944).[3] The Chemistry of Isatin. Chemical Reviews. Link

  • Garden, S. J., et al. (1998). A convenient synthesis of isatins by the reaction of isonitrosoacetanilides with polyphosphoric acid. Synthetic Communications. Link

  • Stollé, R. (1914). Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie. Link

  • Gassman, P. G., et al. (1977).[3] Specific ortho-substitution of aromatic heterocyclic amines. The synthesis of isatins. Journal of Organic Chemistry. Link

  • Aziz, T., et al. (2020).[4] Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Chemical Reviews. Link

Sources

Technical Support Center: 4-Methoxyindoline-2,3-dione (4-Methoxyisatin) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Reaction Optimization, Synthesis Troubleshooting, and Handling Guide

Executive Summary

4-Methoxyindoline-2,3-dione (4-Methoxyisatin) presents unique challenges compared to its C5- or C6-substituted analogs. The methoxy group at the C4 position exerts a significant "peri-effect" (steric and electronic influence) on the C3-carbonyl, altering reactivity profiles. Furthermore, the synthesis of the core scaffold involves a critical regioselectivity checkpoint that often confuses researchers.

This guide addresses the three most common failure points:

  • Regio-isomer Contamination (Synthesis from

    
    -anisidine).
    
  • Steric Hindrance at C3 (Condensation failures).

  • Solubility & N-Alkylation (Process efficiency).

Module 1: Synthesis & Purity (The Isomer Challenge)

Q: I synthesized 4-methoxyisatin via the Sandmeyer route, but NMR shows a mixture. What went wrong?

A: You are likely observing a mixture of the 4-methoxy and 6-methoxy isomers. When starting from 3-methoxyaniline (


-anisidine) , the cyclization of the intermediate isonitrosoacetanilide can occur at either the ortho position (leading to 4-OMe) or the para position (leading to 6-OMe) relative to the methoxy group.

The Fix: The "Acid-Switch" Purification Protocol While 6-methoxyisatin is often the major product due to less steric hindrance during cyclization, you can separate them using their differential solubility in acid.

Protocol:

  • Cyclization: Perform the standard cyclization in concentrated

    
     at 80–90°C.
    
  • Quenching: Pour the reaction mixture onto crushed ice.

  • Fractional Precipitation (The Critical Step):

    • Step A: Adjust the pH carefully. The 4-methoxy isomer (usually red/orange needles) tends to precipitate first or requires different solvation conditions compared to the 6-isomer (yellow plates).

    • Step B (Literature Method): Dissolve the crude mixture in hot aqueous sodium hydroxide (forming the sodium salt). Acidify slowly with Acetic Acid. The 4-methoxyisatin precipitates first. Filter this off.

    • Step C: To the filtrate, add concentrated HCl. The 6-methoxyisatin will precipitate.

Visualizing the Regioselectivity Logic:

SandmeyerLogic Start Start: 3-Methoxyaniline Inter Intermediate: 3-Methoxy-isonitrosoacetanilide Start->Inter Chloral hydrate NH2OH Cyclization Cyclization (conc. H2SO4, 80°C) Inter->Cyclization Mixture Crude Mixture: 4-OMe (Red) + 6-OMe (Yellow) Cyclization->Mixture Sep1 Dissolve in hot NaOH Mixture->Sep1 Sep2 Add Acetic Acid (Slowly) Sep1->Sep2 Prod4 Precipitate 1: 4-Methoxyisatin (Target) Sep2->Prod4 First Crop Filtrate Filtrate containing 6-isomer Sep2->Filtrate Prod6 Add HCl -> Precipitate 2: 6-Methoxyisatin Filtrate->Prod6

Figure 1: Separation strategy for the regio-isomers generated during the Sandmeyer synthesis.

Module 2: C3-Functionalization (Overcoming Sterics)

Q: My condensation reaction (Schiff base/hydrazone formation) at the C3 position is stalling. Yields are <30%. Why?

A: You are fighting the Peri-Effect . In 4-methoxyisatin, the methoxy group at C4 is spatially very close to the C3 carbonyl oxygen. This creates two problems:

  • Steric Hindrance: It physically blocks nucleophilic attack.

  • Electronic Repulsion: The lone pairs on the methoxy oxygen repel the incoming nucleophile.

Troubleshooting Guide:

ParameterStandard Condition (Fails)Optimized Condition (Works) Reasoning
Catalyst Acetic Acid (weak)

(catalytic) or

Stronger activation of the carbonyl is required to overcome the steric barrier.
Solvent Ethanol (reflux)Acetic Acid (Glacial) or Toluene Higher boiling points allow for the thermal energy needed to cross the activation barrier. Glacial AcOH acts as both solvent and catalyst.
Method Thermal HeatingMicrowave Irradiation MW irradiation (100–120°C, 10-20 min) is highly effective for sterically hindered isatins.
Water Removal NoneDean-Stark or Molecular Sieves Equilibrium is unfavorable due to sterics; actively removing water drives the reaction forward.

Protocol: Microwave-Assisted Condensation

  • Mix 4-methoxyisatin (1.0 eq) and amine/hydrazide (1.1 eq) in Ethanol/Acetic Acid (10:1 ratio).

  • Irradiate at 110°C for 15 minutes (Power: 150W).

  • Cool to RT.[1] If no precipitate forms, pour into ice water. The product should crash out.

Module 3: N-Alkylation & Solubility

Q: I am getting O-alkylation byproducts or incomplete reaction during N-alkylation. How do I fix this?

A: The amide nitrogen in isatin is acidic (


), but the 4-methoxy group is electron-donating, making the N-H slightly less acidic than in nitro-isatins.

The Fix: Base Selection & Temperature Control Avoid Sodium Hydride (


) unless necessary, as it can be too aggressive and promote O-alkylation (forming the imino ether) if the temperature is uncontrolled.

Recommended Protocol (Weak Base Method):

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (ACN).

  • Additive: Potassium Iodide (KI) - catalytic amount (10 mol%).

  • Temperature: 60°C (Thermal) or 80°C (Microwave).

Reaction Scheme:



Solubility Data Table: Use this to select solvents for reactions and purification.

SolventSolubility (RT)Solubility (Hot)Suitability
Water InsolublePoorPrecipitation medium only.
Ethanol PoorModerateGood for recrystallization.
DMF/DMSO High High Best for N-alkylation.
Dichloromethane ModerateModerateGood for extraction.
Toluene PoorModerateUse for Dean-Stark condensations.

Visualizing the Troubleshooting Workflow:

Troubleshooting Issue Problem Identified Type1 Low Yield at C3 Issue->Type1 Type2 N-Alkylation Fails Issue->Type2 Check Check Sterics Type1->Check Peri-effect? Sol2 Switch Base to Cs2CO3 Add KI catalyst Type2->Sol2 Sol1 Switch to Glacial AcOH or Microwave (110°C) Check->Sol1

Figure 2: Quick decision tree for reaction optimization.

References
  • Sandmeyer, T. (1919).[2][3] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242. (The foundational synthesis method).[2]

  • Silva, B. V., et al. (2010).[3] An alternative separation of 4-bromo- and 6-bromo-isatin using high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 21(4). (Describes the isomer separation logic applicable to methoxy analogs).

  • Pervez, H., et al. (2007). Synthesis and spectroscopic studies of some new 4-methoxyisatin-3-thiosemicarbazones. Journal of Molecular Structure, 870(1-3), 103-109.
  • Shaterian, H. R., et al. (2010).[1] Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Synthetic Communications. (Discusses catalyst optimization for hindered substrates).

  • Pinto, A. C., et al. (2008). Microwave-assisted N-alkylation of isatin. Tetrahedron Letters.

Sources

Technical Support Center: 4-Methoxyindoline-2,3-dione Analog Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Biological Activity of 4-Methoxyindoline-2,3-dione (4-Methoxyisatin) Analogs Ticket ID: #BIO-CHEM-4M-2024 Support Level: Tier 3 (Advanced Application Scientist)

Introduction: The 4-Methoxy Advantage

Welcome to the technical support hub for the This compound scaffold. While the isatin (indoline-2,3-dione) core is a privileged structure in medicinal chemistry, the 4-methoxy substitution provides unique steric and electronic properties. Unlike the more common 5- or 6-substituted analogs, the 4-methoxy group exerts significant influence on the C-3 carbonyl reactivity due to proximity (ortho-effect) and alters the lipophilicity profile critical for membrane permeability.

This guide addresses the three most common bottlenecks reported by our user base: Synthetic Yield/Purity , Aqueous Solubility for Assays , and Potency Optimization .

Module 1: Synthesis Troubleshooting (Chemistry)

User Issue: "I am getting low yields (<40%) when condensing 4-methoxyisatin with thiosemicarbazides/hydrazines at the C-3 position. The product often co-precipitates with unreacted starting material."

Root Cause Analysis

The 4-methoxy group donates electron density into the aromatic ring, which can slightly deactivate the C-3 carbonyl via conjugation, making it less electrophilic compared to 5-nitroisatin. Furthermore, the steric bulk of the methoxy group at the 4-position can hinder the approach of nucleophiles to the C-3 carbonyl.

Protocol: High-Yield Schiff Base Condensation

To maximize conversion, you must drive the equilibrium by water removal and acid catalysis.

Reagents:

  • 4-Methoxyisatin (1.0 eq)

  • Thiosemicarbazide/Hydrazine derivative (1.1 eq)

  • Solvent: Ethanol (absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (3-5 drops per 10 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve the thiosemicarbazide in boiling ethanol first.

  • Addition: Add 4-methoxyisatin to the hot solution.

  • Catalysis: Add glacial acetic acid. The pH should be approx. 4-5.

  • Reflux: Reflux for 4–6 hours. Critical: Do not rely on TLC alone; the starting material often streaks.

  • Work-up: Cool to room temperature, then refrigerate (4°C) for 2 hours.

  • Purification: Filter the precipitate. Wash with cold ethanol, then diethyl ether. Recrystallize from DMSO/Ethanol (1:9) if purity is <95%.

Visual Workflow (Synthesis)

SynthesisWorkflow Start Start: 4-Methoxyisatin + Thiosemicarbazide Solvent Dissolve in Hot Ethanol Start->Solvent Catalyst Add Glacial Acetic Acid (Cat.) Solvent->Catalyst Reflux Reflux 4-6h (Drive Equilibrium) Catalyst->Reflux Schiff Base Formation Cool Cool to 4°C (Precipitation) Reflux->Cool Wash Wash: Cold EtOH + Et2O Cool->Wash Final Target: 4-Methoxy Schiff Base Wash->Final

Caption: Optimized synthetic workflow for 4-methoxyisatin C-3 functionalization, emphasizing acid catalysis to overcome steric/electronic deactivation.

Module 2: Solubility & Formulation (Physical Chemistry)

User Issue: "My compounds precipitate immediately when added to cell culture media (DMEM/RPMI), causing false negatives in cytotoxicity assays."

Technical Insight

Isatin derivatives are planar and prone to


-

stacking, leading to poor aqueous solubility. The 4-methoxy group adds lipophilicity (

increase), exacerbating this issue compared to unsubstituted isatin.
Troubleshooting Table: Solubility Solutions
Solvent SystemSuitabilityProtocol / Notes
100% DMSO Stock StorageMake 10 mM or 20 mM stocks. Store at -20°C. Warning: Freeze/thaw cycles cause precipitation. Aliquot immediately.
DMSO + Media Cell AssayFinal DMSO concentration must be <0.5% (v/v) to avoid solvent toxicity. If precipitation occurs at 0.5%, use the "Step-Down" dilution method.
PEG-400 In Vivo / High Conc.Use a mixture of PEG-400 (20%) / Saline (80%) for animal studies.
Cyclodextrin Advanced FormulationComplexation with

-cyclodextrin (1:1 molar ratio) significantly improves aqueous solubility without altering potency.

Step-Down Dilution Protocol (to prevent "crashing out"):

  • Prepare 10 mM stock in DMSO.

  • Dilute stock 1:10 in pure DMSO (Intermediate A = 1 mM).

  • Dilute Intermediate A 1:10 in PBS (Intermediate B = 100 µM, 10% DMSO). Vortex immediately.

  • Add Intermediate B to cell media to reach final concentration (e.g., 10 µM).

Module 3: Biological Activity & Mechanism (Pharmacology)[1][2][3][4][5][6][7][8][9][10][11][12]

User Issue: "The compound shows moderate IC50 (20-50 µM). How can I structurally modify it to reach nanomolar potency, and what is the mechanism?"

Mechanism of Action: The Intrinsic Apoptotic Pathway

Recent studies indicate that 4-methoxyisatin analogs (particularly thiosemicarbazones) act primarily by triggering the mitochondrial intrinsic apoptotic pathway .[1] They disrupt the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of the caspase cascade.

SAR Optimization Strategy (Structure-Activity Relationship)

To enhance potency from µM to nM:

  • N-Alkylation (Position 1): Unsubstituted N-H is often a metabolic liability. Alkylation (e.g., Benzyl, Ethyl) often improves lipophilicity and binding affinity to kinases.

  • C-3 Hybridization: The thiosemicarbazone moiety is critical. Modifying the terminal amine of the thiosemicarbazone with a hydrophobic ring (e.g., phenyl, pyridyl) enhances interaction with the hydrophobic pocket of target enzymes (like Carbonic Anhydrase or Tyrosine Kinases).

  • Metabolic Stability: The 4-methoxy group blocks metabolic hydroxylation at that position, but consider blocking the 7-position with a halogen (F or Cl) to extend half-life.

Visual Pathway: Mechanism of Action[1][9]

MOA Drug 4-Methoxyisatin Analog Target Target Binding (Tubulin / Kinase) Drug->Target Bcl2 Bcl-2 (Downregulation) Bax (Upregulation) Target->Bcl2 Mito Mitochondrial Dysfunction (Loss of MMP) CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Pharmacological cascade of 4-methoxyisatin derivatives inducing cell death via the mitochondrial intrinsic pathway.

FAQ: Frequently Asked Questions

Q1: Why 4-methoxy and not 5-methoxy? A: While 5-methoxy is common, the 4-methoxy position provides a unique steric environment near the C-3 active center. Research suggests that 4-methoxy-substituted derivatives often exhibit superior cytotoxicity against specific lines like HepG2 (liver cancer) due to this specific shape complementarity [1][2].

Q2: Can I use water as a solvent for the synthesis? A: Generally, no. Isatin condensation reactions are reversible and water is a byproduct. Using water as a solvent inhibits the forward reaction. Use Ethanol or Methanol.

Q3: My NMR shows double peaks for the N-H proton. Is it impure? A: Not necessarily. Thiosemicarbazones often exist as E/Z isomers in solution. This isomerization can cause peak doubling in


H NMR. You can confirm this by running a variable-temperature NMR; the peaks should coalesce at higher temperatures.

References

  • Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives. Source: ResearchGate / PubMed Context: Demonstrates the specific potency of 4-methoxy substitution in inducing apoptosis via the intrinsic pathway.[2][1] Link:[Link]

  • Evaluation of Anticancer Potential of N(4)-Alkyl Substituted 5-Methoxyisatin Thiosemicarbazones. Source: ResearchGate / Asian Journal of Chemistry Context: Provides protocols for thiosemicarbazone synthesis and comparative data on alkyl substitutions. Link:[Link]

  • Anticancer Potency of N(4)-ring incorporated-5-methoxyisatin thiosemicarbazones. Source: ResearchGate Context: Details the mechanistic pathway (p53/MDM2 interaction) relevant to methoxy-isatin analogs. Link:[Link]

  • Isatin - Solubility of Things. Source: SolubilityOfThings.com Context: Baseline physical chemistry data for isatin solubility in organic solvents vs. water. Link:[Link]

Sources

Technical Support Center: Optimizing Protocols for 4-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 4-Methoxyindoline-2,3-dione (4-Methoxyisatin) Ticket ID: 4-OMI-PROTO-v2.1

Introduction: The "Deceptive Scaffold"

Welcome to the Technical Support Center. You are likely here because this compound (4-Methoxyisatin) is not behaving like standard isatin.

While isatin is a privileged scaffold in drug discovery, the introduction of a methoxy group at the 4-position introduces two critical hurdles:

  • Electronic Deactivation: The methoxy group is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the aromatic ring and, by extension, the C-3 carbonyl, making it less electrophilic.

  • The "Peri" Steric Effect: Unlike 5- or 6-substituted isatins, the 4-methoxy group sits in the peri-position relative to the C-3 carbonyl. This creates significant steric hindrance for any nucleophile attempting to attack C-3.

This guide provides modified protocols to overcome these specific thermodynamic and kinetic barriers.

Module 1: Solubility & Stock Preparation

Issue: Users frequently report "crashing out" upon addition to aqueous buffers or non-polar reaction media.

Standardized Solubility Data
SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Ideal for stock solutions. Freeze-thaw stable.
DMF High (>50 mM)Good for N-alkylation reactions. Hard to remove.
Ethanol Moderate (Heat req.)Standard for condensation, but 4-OMe derivative requires reflux to dissolve fully.
DCM/Chloroform LowPoor choice for reactions; good for workup/extraction.
Water/PBS NegligibleDo not use for stock preparation.
Troubleshooting Q&A

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. A: This is a "solubility shock." 4-Methoxyisatin is highly hydrophobic.

  • Fix: Pre-dilute your DMSO stock into warm (

    
    ) media slowly with vortexing. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid cytotoxicity, but you may need a carrier like cyclodextrin for higher concentrations.
    

Q: Can I store the stock in ethanol? A: Not recommended for long-term storage. Isatins can slowly form hemiketals with alcohols over months. Store 100 mM stocks in anhydrous DMSO at


.

Module 2: Overcoming C-3 Carbonyl Deactivation (Schiff Bases)

Context: Synthesis of hydrazones, semicarbazones, or spiro-scaffolds. The Problem: The 4-OMe group deactivates the C-3 ketone. Standard protocols (EtOH, RT, 1 hr) will yield <10% product.

The Reactivity Landscape (Visualized)

ReactivityMap Isatin 4-Methoxyisatin Structure C3 C-3 Carbonyl (Target) Isatin->C3 OMe 4-Methoxy Group (The Disruptor) Isatin->OMe N1 N-1 Nitrogen (Acidic) Isatin->N1 Resonance Electronic Deactivation (Resonance Donor) OMe->Resonance Donates e- Sterics Peri-Steric Hindrance (Physical Block) OMe->Sterics Proximity Resonance->C3 Reduces Electrophilicity Sterics->C3 Blocks Nucleophile

Caption: Fig 1.[1][2] The dual-inhibition mechanism where the 4-methoxy group electronically deactivates and sterically shields the C-3 reaction center.

Modified Protocol: Acid-Catalyzed Condensation

Standard Protocol: Ethanol, Reflux, 3 hours. Modified Protocol (For 4-OMe):

  • Solvent: Switch to Glacial Acetic Acid or Ethanol with 5-10% Acetic Acid . The acid is not just a catalyst; it activates the carbonyl oxygen (protonation), making the carbon more susceptible to attack despite the EDG effect.

  • Temperature: Strict Reflux (

    
    ). Room temperature reactions will fail.
    
  • Time: Extend reaction time to 6–12 hours .

Step-by-Step:

  • Dissolve 1.0 eq of 4-methoxyisatin in hot Ethanol (10 mL/mmol).

  • Add 1.1 eq of the amine/hydrazine.

  • Critical Step: Add Glacial Acetic Acid (3–5 drops per mmol). If the amine is a salt (e.g., hydrochloride), add Sodium Acetate (1.1 eq) to buffer.

  • Reflux for 6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to

    
    . If no precipitate forms (common with 4-OMe derivatives due to higher solubility), pour into ice-cold water (5x volume) and stir for 20 mins.
    
Troubleshooting Q&A

Q: I see starting material on TLC even after 12 hours. A: The equilibrium is not shifting.

  • Fix: Add a dehydrating agent. Use molecular sieves (

    
    )  in the reaction flask or use a Dean-Stark trap if using toluene. Removing water drives the equilibrium forward.
    

Q: I'm getting a mixture of products. A: If using a diamine, you might be getting dimerization (two isatins, one amine).

  • Fix: Use a large excess of the amine (2–3 eq) and add the isatin solution slowly to the amine solution.

Module 3: N-Alkylation Protocols

Context: Attaching alkyl chains or benzyl groups to the N-1 position. The Problem: The 4-OMe group makes the N-H slightly less acidic (pKa ~10.5) compared to unsubstituted isatin, but the steric bulk can also affect the approach of bulky electrophiles.

Protocol: Base-Mediated Alkylation[1]
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Base: Potassium Carbonate (

    
    ) is usually sufficient. Sodium Hydride (NaH) is faster but requires stricter anhydrous conditions.
    
  • Temperature:

    
     usually suffices; avoid higher temps to prevent ring opening.
    

Step-by-Step:

  • Dissolve 4-methoxyisatin (1 eq) in DMF (5 mL/mmol).

  • Add

    
     (1.5 eq) and stir at RT for 15 mins (Solution will turn deep red/purple -> Anion formation).
    
  • Add Alkyl Halide (1.2 eq) dropwise.

  • Heat to

    
     for 2–4 hours.
    
  • Quench: Pour into ice water. Filter the precipitate.

Troubleshooting Q&A

Q: I am observing O-alkylation (alkylation at the C-2 oxygen) instead of N-alkylation. A: This happens with "hard" electrophiles or improper solvent choice.

  • Fix: Ensure you are using a "soft" counter-ion.

    
     in DMF favors N-alkylation. If using NaH, ensure the temperature is kept low (
    
    
    
    to RT). Avoid using silver salts, which promote O-alkylation.

Module 4: Purification & Analysis

Issue: 4-Methoxyisatin derivatives often co-elute with impurities due to the polarity of the methoxy group.

Purification Logic Flow

PurificationFlow Start Crude Reaction Mixture TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Precipitate Did it precipitate on cooling? TLC->Precipitate YesPrec Filter & Wash (Cold EtOH) Precipitate->YesPrec Yes NoPrec Pour into Ice Water Precipitate->NoPrec No Recryst Recrystallize (EtOH or AcOH) YesPrec->Recryst Oil Oily/Gummy Solid? NoPrec->Oil Oil->Recryst Solidifies Column Flash Column (DCM -> 5% MeOH) Oil->Column Remains Oil

Caption: Fig 2. Decision tree for the purification of 4-methoxyisatin derivatives.

Technical Note on NMR: When analyzing 4-methoxyisatin derivatives, the C-4 Methoxy protons usually appear as a sharp singlet around 3.8–4.0 ppm .

  • Diagnostic Shift: If you have successfully formed a Schiff base at C-3, the C-4 protons often shift slightly upfield due to the change in the anisotropic cone of the C=N bond compared to the C=O bond.

References

  • BenchChem. (2025).[3][4] A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Isatins. Retrieved from 4

  • National Institutes of Health (NIH). (2024). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from 1

  • MDPI. (2023). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Retrieved from 5

  • ResearchGate. (2025). Three-component synthesis of spirooxindoles. Retrieved from 2

  • MDPI. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from 6

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-Methoxyindoline-2,3-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Methoxyindoline-2,3-dione (4-Methoxyisatin) analogs, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

This compound (4-Methoxyisatin) represents a distinct but synthetically challenging subclass of the isatin scaffold. Unlike its widely utilized isomer, 5-Methoxyisatin , the 4-methoxy variant is characterized by significant steric proximity to the C3-carbonyl group and unique electronic effects on the N1-H acidity.

While 5-methoxyisatin derivatives are ubiquitous in literature due to synthetic accessibility, 4-methoxy analogs occupy a specialized niche. They are naturally occurring phytoalexins (e.g., Isalexin ) and serve as critical precursors for specific kinase inhibitors (e.g., KRas modulators) where ortho-substitution relative to the carbonyl is required for binding pocket selectivity.

Quick Comparison Matrix
FeatureThis compound5-Methoxyindoline-2,3-dione
Synthetic Accessibility Low: Regioselectivity issues (minor product in Sandmeyer reaction).[1]High: Major product; commercially abundant.
Primary Biological Role Antifungal (Phytoalexin), Antiviral, KRas inhibition.Broad-spectrum Anticancer (Apoptosis inducer), MAO-B inhibitor.
Key Structural Trait Steric Hindrance: Methoxy group at C4 shields the C3 carbonyl.Electronic Activation: Methoxy at C5 activates the ring without steric clash.
Natural Occurrence Found in Brassica napus (Rutabaga) as Isalexin.[2]Synthetic origin (mostly); rare in nature.

Chemical Synthesis & Structural Insights

To understand the biological differentiation, one must first appreciate the synthetic divergence. The biological availability of 4-methoxy analogs is often limited by the difficulty of their preparation.

The Regioselectivity Challenge

The standard Sandmeyer isonitrosoacetanilide synthesis using 3-methoxyaniline yields a mixture of isomers. The cyclization preferentially occurs at the less sterically hindered position, favoring the 6-methoxy isomer over the 4-methoxy isomer.

  • 6-Methoxyisatin Yield: ~63% (Major Product)[1]

  • 4-Methoxyisatin Yield: ~27% (Minor Product)

Expert Insight: The 4-methoxy group imposes a "buttressing effect" on the C3-carbonyl. In drug design, this steric bulk can prevent metabolic reduction of the C3 ketone, potentially extending half-life compared to the more exposed 5-methoxy analogs.

Visualization: Synthesis Pathway & Isomer Separation

SynthesisPathway cluster_separation Purification Protocol Start 3-Methoxyaniline Inter Isonitrosoacetanilide Intermediate Start->Inter Chloral hydrate NH2OH·HCl Cyclization Acid-Catalyzed Cyclization (H2SO4) Inter->Cyclization Isomer6 6-Methoxyisatin (Major: ~63%) Cyclization->Isomer6 Kinetic Preference Isomer4 4-Methoxyisatin (Minor: ~27%) Cyclization->Isomer4 Steric Hindrance Fractional Crystallization Fractional Crystallization Isomer4->Fractional Crystallization Solubility Diff.

Figure 1: The divergent synthesis of methoxyisatins showing the regiochemical bias against the 4-methoxy isomer.

Comparative Biological Activity[3]

A. Anticancer Potential: KRas and Kinase Targeting

While 5-methoxyisatin derivatives typically act via mitochondrial apoptosis (p53 activation), 4-methoxy analogs have shown promise in more sterically demanding binding pockets.

  • KRas Inhibition: Patent literature identifies 5,7-difluoro-4-methoxyisatin as a scaffold for KRas inhibitors. The 4-methoxy group likely occupies a specific hydrophobic pocket that the 5-methoxy isomer cannot reach due to angular orientation.

  • Cytotoxicity Profile:

    • 4-Methoxy analogs: Moderate cytotoxicity (IC50: 10–50 µM) but higher selectivity for specific mutant lines (e.g., KRas mutants).

    • 5-Methoxy analogs: High potency (IC50: <5 µM) against broad lines (HeLa, MCF-7) but often with lower selectivity (higher toxicity to normal fibroblasts).

B. Antimicrobial & Antifungal Activity (The "Isalexin" Factor)

This is the strongest differentiator. 4-Methoxyisatin is a natural phytoalexin (Isalexin) produced by Brassica species (e.g., Rutabaga) in response to stress.

  • Mechanism: It disrupts fungal cell membranes and interferes with indole metabolism.

  • Data Comparison:

    • Isalexin (4-OMe): High activity against Rhizoctonia solani and Botrytis cinerea.

    • 5-OMe Isatin: Negligible antifungal activity unless derivatized with thiosemicarbazones.

C. Antiviral Applications

Recent studies utilize this compound as a starting material for protease inhibitors targeting Coronaviruses and Picornaviruses . The 4-position substitution is critical here for preventing steric clashes within the viral protease active site, a property not shared by the 5-isomer.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyisatin (Modified Sandmeyer)

Note: This protocol maximizes the isolation of the minor 4-isomer.

  • Reagents: 3-Methoxyaniline (0.1 mol), Chloral hydrate (0.11 mol), Hydroxylamine HCl (0.3 mol), Sodium sulfate (sat.), H2SO4 (conc.).

  • Formation of Isonitrosoacetanilide:

    • Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 3-methoxyaniline in HCl.

    • Add hydroxylamine HCl and boil for 2-3 mins.

    • Cool to precipitate the isonitroso intermediate. Filter and dry.

  • Cyclization:

    • Heat conc. H2SO4 to 50°C.

    • Slowly add the dry intermediate with vigorous stirring (keep temp < 70°C).

    • Heat to 80°C for 15 mins, then pour onto crushed ice.

  • Separation (Critical Step):

    • Dissolve the crude orange precipitate in 0.5 N NaOH .

    • Acidify slowly with dilute HCl. The 6-methoxy isomer precipitates first (at higher pH). Filter it off.

    • Continue acidification of the filtrate to pH ~2 to precipitate the 4-methoxy isomer .

    • Recrystallize from acetic acid.

Protocol 2: Comparative MTT Cytotoxicity Assay

Validating the selectivity of 4-OMe vs 5-OMe analogs.

  • Cell Lines: A549 (Lung carcinoma - KRas mutant) vs. HFF-1 (Normal Fibroblasts).

  • Preparation: Dissolve 4-methoxyisatin and 5-methoxyisatin in DMSO (Stock: 10 mM).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 µM to 100 µM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate Selectivity Index (SI) =

    
    .
    
    • Expectation: 4-Methoxy analogs often show lower potency but higher SI compared to 5-methoxy.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways influenced by the position of the methoxy group.

MOA Compound4 4-Methoxyisatin Analogs Target1 Fungal Membrane (Phytoalexin Activity) Compound4->Target1 Natural Affinity Target2 KRas / Kinase Binding Pocket Compound4->Target2 Ortho-Steric Fit Compound5 5-Methoxyisatin Analogs Target3 Mitochondrial Apoptosis (Bax/Bcl-2) Compound5->Target3 Electronic Activation Outcome1 Fungal Cell Death Target1->Outcome1 Outcome2 Tumor Growth Inhibition (Targeted) Target2->Outcome2 Outcome3 Broad Cytotoxicity Target3->Outcome3

Figure 2: Mechanistic divergence. 4-Methoxy analogs favor specific pocket binding and antifungal pathways, whereas 5-Methoxy analogs drive broad apoptotic signaling.

References

  • Synthesis and Cytotoxic Activities of Isatin Derivatives. Dove Medical Press. (2017).

  • Phytoalexins from the Crucifer Rutabaga: Structures, Syntheses, Biosyntheses, and Antifungal Activity. Journal of Natural Products. (2004). Identifies 4-methoxyisatin as Isalexin.

  • Synthesis and Biological Evaluation of New Derivatives of Isoindoline-1,3-dione. MDPI Molecules. (2021).

  • Quinazoline derivatives, compositions and methods thereof. Google Patents (WO2023244713A1). (2023). Mentions 5,7-difluoro-4-methoxyindoline-2,3-dione as a KRas inhibitor intermediate.[3]

  • Anti-viral compounds for treating coronavirus. Google Patents (WO2021252491A1). (2021).

Sources

Benchmarking 4-Methoxyindoline-2,3-dione: Synthetic Utility & SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Methoxyindoline-2,3-dione against standard compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (4-Methoxyisatin) represents a chemically distinct subclass of the privileged isatin scaffold. Unlike its widely used 5-substituted analogs (e.g., 5-fluoroisatin, 5-methoxyisatin), the 4-methoxy derivative introduces significant steric bulk adjacent to the C3-carbonyl and unique electronic resonance effects. This guide benchmarks 4-Methoxyisatin against standard isatin and 5-methoxyisatin, revealing its utility as a "steric probe" in kinase inhibitor design and highlighting the specific synthetic challenges (regioisomerism) required to access it.

Part 1: Chemical Profile & Reactivity Benchmark

The core utility of isatins lies in their C3-carbonyl reactivity (Schiff base formation) and N1-alkylation. 4-Methoxyisatin presents a distinct profile due to the ortho-methoxy group.

1. Electrophilicity & Steric Hindrance (C3-Carbonyl)

The C3-carbonyl is the primary site for derivatization (e.g., synthesis of spirooxindoles, hydrazones).

FeatureIsatin (Standard) 5-Methoxyisatin 4-Methoxyisatin
Electronic Effect Baseline electrophilicity.+R effect from C5 (meta to C3) moderately reduces electrophilicity.Strong +R effect from C4 (ortho to C3) significantly deactivates C3.
Steric Environment Unhindered. Rapid condensation.Unhindered.High Hindrance. The C4-OMe group clashes with incoming nucleophiles.
Reaction Rate Fast (Minutes to Hours).Fast/Moderate.Slow. Requires prolonged heating or catalysis (e.g., AcOH/EtOH reflux).
Solubility Moderate in EtOH/MeOH.Good in EtOH.Lower. Planarity disruption often reduces solubility in polar protic solvents.

Expert Insight: When synthesizing Schiff bases (e.g., thiosemicarbazones), expect lower yields (40-60%) for 4-methoxyisatin compared to >80% for isatin or 5-methoxyisatin under identical conditions. The 4-methoxy group acts as a "gate," slowing down nucleophilic attack.

2. Synthetic Accessibility & Regioisomerism

A critical benchmarking factor is the "Isomer Challenge" during synthesis.

  • Standard Isatin: Synthesized via Sandmeyer reaction from aniline. High purity, no isomers.

  • 5-Methoxyisatin: From 4-methoxyaniline.[1] High regioselectivity (para-director forces cyclization to single isomer).

  • 4-Methoxyisatin: From 3-methoxyaniline (m-anisidine).

    • The Problem: Cyclization occurs ortho to the amino group. 3-methoxyaniline has two ortho positions.

    • The Result: A mixture of 4-methoxyisatin (minor/moderate) and 6-methoxyisatin (major) .

    • Benchmarking Implication: 4-Methoxyisatin is significantly more expensive and harder to source in bulk purity than 5-methoxyisatin due to this separation requirement.

Part 2: Biological Activity Benchmark (SAR)

In medicinal chemistry, 4-methoxyisatin is often used to probe the "Gatekeeper" region of kinase binding pockets.

1. Kinase Inhibition Potential

Isatin derivatives often bind to the ATP-binding pocket of kinases (e.g., VEGFR, CDK2).

  • Binding Mode: The Lactam (NH-CO) functions as a hydrogen bond donor/acceptor pair with the hinge region.

  • 4-Position Sensitivity: The C4 position sits deep in the pocket or faces the solvent depending on the binding mode.

    • Observation: In many kinase assays (e.g., VEGFR2), 4-methoxy substitution abolishes activity compared to 5- or 6-substitution. This is due to steric clash with the "roof" of the ATP pocket or the gatekeeper residue.

    • Utility: If a derivative retains activity with a 4-methoxy group, it suggests a unique binding mode or a cryptic pocket (selectivity filter).

2. Cytotoxicity Comparison (Spirooxindoles)

Benchmarking data from spirooxindole derivatives (Source 1.6) against cancer cell lines (e.g., MCF-7, PC3):

ScaffoldIC50 (PC3 Prostate Cancer)Interpretation
6-Chloroisatin 3.7 µMMost Potent. Halogens at C6 often improve lipophilic contact.
5-Methoxyisatin 19.6 µMModerate. Electron donation (+R) reduces potency vs halogens.
Isatin (H) 24.1 µMBaseline.
4-Methoxyisatin >30 µM (Predicted)Least Potent. Steric bulk at C4 typically prevents optimal pi-stacking or H-bonding.
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of 4-Methoxyisatin (Sandmeyer Route)

To avoid the 6-methoxy major product, strict fractional crystallization is required.

  • Reagents: 3-Methoxyaniline (1 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3 eq), Na2SO4 (sat.), H2SO4 (conc.).

  • Step 1 (Oximinoacetanilide): Reflux 3-methoxyaniline with chloral hydrate and hydroxylamine in aqueous Na2SO4. Filter the precipitate.[1]

  • Step 2 (Cyclization): Add the dry oxime portion-wise to pre-heated conc. H2SO4 (70°C). Critical: Keep temperature <80°C to prevent charring.

  • Step 3 (Separation - The Benchmark Step):

    • Pour into crushed ice. A red/orange precipitate forms (Mixture of 4- and 6-isomers).

    • Purification: Dissolve in 0.5 N NaOH (converts to sodium isatinates).

    • Acidification: Slowly add HCl. The 4-methoxy isomer (less acidic conjugate acid) precipitates at a higher pH (approx pH 4-5) than the 6-methoxy isomer. Filter the first crop.

    • Validation: 1H NMR (DMSO-d6). 4-OMe shows a doublet at ~6.5 ppm (C3-H adjacent) and C5-H triplet.

Protocol B: Synthesis of 4-Methoxyisatin-3-thiosemicarbazone

Demonstrates the reduced reactivity of the C3 carbonyl.

  • Mix: 4-Methoxyisatin (1.0 mmol) and Thiosemicarbazide (1.1 mmol) in Ethanol (10 mL).

  • Catalyst: Add 3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 6-8 hours (Note: Standard Isatin takes 2-3 hours).

  • Workup: Cool to 0°C. Filter the yellow/orange solid. Wash with cold EtOH.

  • Yield Check: Expected yield 55-65% (vs 85% for unsubstituted isatin).

Part 4: Visualization & Logic Maps
Diagram 1: Comparative SAR & Reactivity Map

This diagram illustrates why 4-methoxyisatin behaves differently from its 5-substituted counterparts.

SAR_Map Isatin Isatin Scaffold (Indoline-2,3-dione) Pos4 Position 4 (Ortho to C3) Steric Gate Isatin->Pos4 Pos5 Position 5 (Meta to C3) Electronic Tuning Isatin->Pos5 Pos3 C3 Carbonyl (Reaction Center) Isatin->Pos3 OMe4 4-Methoxy Group Pos4->OMe4 OMe5 5-Methoxy Group Pos5->OMe5 Steric Steric Clash (Slows Nucleophiles) OMe4->Steric Causes Gatekeeper Kinase Selectivity (Clash with Gatekeeper) OMe4->Gatekeeper Probes Steric->Pos3 Deactivates Electronic +R Effect (Modulates Potency) OMe5->Electronic Electronic->Pos3 Minor Effect

Caption: Structural impact of methoxy substitution. Note the direct steric interference of the 4-OMe group on the C3 reaction center, unlike the remote 5-OMe group.

Diagram 2: Synthetic Workflow & Isomer Separation

The critical pathway to isolate pure 4-methoxyisatin.

Synthesis_Flow Start Starting Material: 3-Methoxyaniline Intermediate Oximinoacetanilide (Mixture of Isomers) Start->Intermediate Condensation Reagents Sandmeyer Reagents: Chloral Hydrate + NH2OH Reagents->Intermediate Cyclization Acid Cyclization (H2SO4, 70°C) Intermediate->Cyclization Crude Crude Isatin Mixture (4-OMe + 6-OMe) Cyclization->Crude Separation Separation Strategy: pH-Controlled Precipitation Crude->Separation Dissolve in NaOH Isomer4 4-Methoxyisatin (Precipitates at pH ~4-5) Separation->Isomer4 1. Mild Acidification Isomer6 6-Methoxyisatin (Precipitates at pH <3) Separation->Isomer6 2. Strong Acidification

Caption: The Sandmeyer route from 3-methoxyaniline yields two isomers. Controlled acidification is required to isolate the desired 4-methoxyisatin.

References
  • Synthetic Methodology & Isomer Separation: Silva, J. F. M., et al. "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, vol. 12, no.[2][3] 3, 2001, pp. 273-324.[2]

  • Spirooxindole Biological Benchmarking: Al-Majid, A. M., et al. "Stereoselective Synthesis of the Di-Spirooxindole Analogs... as Potential Anticancer Agents." Molecules, vol. 25, no.[3] 19, 2020.

  • Thiosemicarbazone SAR Data (5-Methoxy Comparison): Chaudhary, U., et al. "5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone... Inhibits the Growth of Skin Cancer Cells." ACS Omega, vol. 8, no. 35, 2023.

  • Crystal Structure & Packing (4-Methoxy Analogs): Kusano, Y., et al. "Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine."[4] Acta Crystallographica Section E, 2015.[4]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Methoxyindoline-2,3-dione

This compound, also known as 4-methoxyisatin, is a pivotal heterocyclic compound. Its scaffold is integral to the synthesis of a wide array of biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development.[1][2] The purity, stability, and concentration of this intermediate are not merely process parameters; they are foundational to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods for its characterization are of paramount importance.

This guide provides an in-depth comparison of three common analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers in selecting the method that is fit for their specific purpose, adhering to the principles of scientific integrity and regulatory expectations.

Part 1: The Foundation - Understanding Analytical Method Validation

The objective of any analytical procedure validation is to provide documented evidence that the method is suitable for its intended purpose.[3] This principle, outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), ensures that the data generated is reliable and reproducible.[4][5] The core performance characteristics are not a mere checklist but an interconnected system that collectively establishes the method's validity.

The selection of validation parameters is contingent upon the goal of the analytical procedure. For instance, a simple identification test requires specificity, whereas a quantitative impurity test demands a full suite of validations including accuracy, precision, and a quantifiable limit of detection.

cluster_quant Quantitative Tests (Assay, Impurities) IntendedPurpose Fitness for Intended Purpose (ICH Q2(R2)) Specificity Specificity / Selectivity IntendedPurpose->Specificity Accuracy Accuracy IntendedPurpose->Accuracy Precision Precision (Repeatability, Intermediate) IntendedPurpose->Precision Linearity Linearity IntendedPurpose->Linearity Robustness Robustness IntendedPurpose->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ P1 Method Development & Optimization P2 Validation Protocol Definition P1->P2 P3 Specificity Linearity & Range Accuracy Precision LOD/LOQ Robustness P2->P3 P4 Forced Degradation (Stability-Indicating) P2->P4 If required P5 Data Analysis & Validation Report P3->P5 P4->P3:f0 P6 Method Implementation for Routine Use P5->P6

Sources

Independent Verification of 4-Methoxyindoline-2,3-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the synthesis, characterization, and biological activity of 4-Methoxyindoline-2,3-dione. It is intended for researchers, scientists, and professionals in drug development who require a rigorous, evidence-based approach to evaluating this compound and its potential applications. This document deviates from a rigid template to offer a more intuitive and technically grounded narrative, emphasizing the rationale behind experimental choices and ensuring the reproducibility of the presented findings.

Introduction: The Isatin Scaffold and the Significance of this compound

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the isatin ring system allows for substitutions at various positions, leading to a diverse library of derivatives with tailored pharmacological profiles. This compound, a methoxy-substituted isatin, is a compound of interest due to the known influence of methoxy groups on the biological activity of various heterocyclic compounds.[3] This guide outlines the necessary steps to independently synthesize, purify, and characterize this compound and subsequently evaluate its performance against relevant biological targets in comparison to other isatin analogs and related heterocyclic compounds.

Part 1: Synthesis and Characterization: Establishing a Verifiable Baseline

The foundation of any robust biological evaluation is the unambiguous synthesis and characterization of the compound . This section provides a detailed protocol for the preparation of this compound and the analytical methods required to confirm its identity and purity.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of 4-methoxyindole. The following protocol is adapted from established literature procedures.[4]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-methoxyindole (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Preparation of Oxidizing Agent: In a separate flask, prepare a solution of pyridinium chlorochromate (PCC) (8.0 eq.) in DCE.

  • Reaction Initiation: To the PCC solution, add aluminum chloride (0.3 eq.).

  • Addition of Starting Material: Slowly add the 4-methoxyindole solution to the PCC/aluminum chloride mixture.

  • Reaction Conditions: Heat the reaction mixture at 80°C for 2 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, using an eluent of ethyl acetate-hexane (1:1), to yield this compound as a yellow to orange solid.[4]

Diagram of Synthetic Workflow

Synthesis_Workflow Start 4-Methoxyindole Reaction Oxidation (80°C, 2h) Start->Reaction 1. Reagents PCC, AlCl3, DCE Reagents->Reaction 2. Purification Flash Column Chromatography Reaction->Purification 3. Work-up & Product This compound Purification->Product 4. Isolation

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compound. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To determine the number and environment of protons. Key expected signals include those for the methoxy group, aromatic protons, and the N-H proton of the indole ring.

    • 13C NMR: To identify the number of unique carbon atoms and their chemical environments, including the characteristic carbonyl signals of the dione moiety.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. Electron impact (EI) or electrospray ionization (ESI) are common methods.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch, C=O stretches of the ketone and amide, and C-O stretch of the methoxy group.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
1H NMR Signals for aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.[5]
13C NMR Resonances for aromatic carbons, the methoxy carbon, and two distinct carbonyl carbons.[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C9H7NO3 (177.16 g/mol ).[5]
IR Spectroscopy Absorption bands for N-H stretching, C=O stretching (ketone and amide), and C-O stretching.[5]

Part 2: Comparative Biological Evaluation

This section details the experimental protocols for evaluating the biological activity of this compound in key therapeutic areas where isatin derivatives have shown promise. For each assay, a comparison with known alternatives is essential for contextualizing the findings.

Anticancer Activity: Cytotoxicity Screening

The anticancer potential of isatin derivatives is well-documented.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator compounds for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Table 2: Comparison of Anticancer Activity of Isatin Analogs and Related Compounds

CompoundCell LineIC50 (µM)Reference
This compound Data to be determinedTBD-
Isatin-Hydrazone Derivative (4j) MCF-7 (Breast)1.51 ± 0.09[7]
Isatin-Hydrazone Derivative (4e) A2780 (Ovarian)> 20[7]
2-Chloro-4-anilinoquinazoline Derivative (16a) K-562 (Leukemia)0.622[8]
Triphenyltin(IV) oxaprozinate MCF-7 (Breast)< 1.0[9]
Cisplatin (Reference Drug) VariesVaries widely[6]

Diagram of Anticancer Evaluation Workflow

Anticancer_Workflow Start Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment Treat with this compound & Comparators (Serial Dilutions) Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent (2-4h incubation) Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Mechanism of Action: Kinase Inhibition

Many isatin derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[8] Further investigation into the specific kinase inhibitory profile of this compound would provide valuable mechanistic insight.

Diagram of VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Isatin Isatin Derivatives (e.g., this compound) Isatin->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by isatin derivatives.[10][11][12][13]

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Isatin derivatives have demonstrated promising antibacterial and antifungal activities.[14][15] The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of this compound and comparator antibiotics (e.g., ampicillin, chloramphenicol) in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Comparison of Antimicrobial Activity of Isatin Analogs and Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data to be determinedTBD-
Isatin-Quinoline Conjugate (10a) MRSA< 6.25[16]
Spiro-isatin Derivative (4h) E. faecalis375[14]
Indole-nitroimidazole hybrid (4b) MRSA1[17]
Ampicillin (Reference Drug) VariesVaries-
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Chronic inflammation is implicated in a multitude of diseases, and the inhibition of cyclooxygenase (COX) enzymes is a key therapeutic strategy.[18][19] Some isatin derivatives have been shown to possess anti-inflammatory properties.[1] An in vitro COX inhibition assay can be used to evaluate the potential of this compound to modulate this pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound, a non-selective NSAID (e.g., indomethacin), and a selective COX-2 inhibitor (e.g., celecoxib).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Product Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Diagram of COX-2 Inflammatory Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isatin Isatin Derivatives (Potential Inhibitors) Isatin->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and its potential inhibition.[18][19][20][21][22]

Table 4: Comparison of Anti-inflammatory Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
This compound Data to be determinedTBD-
2,3-disubstituted quinazolin-4(3H)-one (Compound 4) COX-20.33[23]
Isoindoline-1,3-dione Derivative (H) COX-243.8
Celecoxib (Reference Drug) COX-2~0.30[23]

Conclusion and Future Directions

This guide provides a systematic and verifiable approach to the synthesis, characterization, and biological evaluation of this compound. By following these detailed protocols and comparing the results with established alternatives, researchers can generate high-quality, reproducible data to ascertain the compound's potential as a lead for drug discovery. The provided frameworks for anticancer, antimicrobial, and anti-inflammatory testing serve as a robust starting point. Further investigations could delve into more specific mechanisms of action, in vivo efficacy studies, and structure-activity relationship (SAR) analyses to optimize the therapeutic potential of this promising isatin derivative.

References

  • Barbosa, M. et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances10, 23756-23771 (2020).
  • Ferreira, R. J. et al.
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